molecular formula C16H31NOSn B183927 3-Methyl-5-(tributylstannyl)isoxazole CAS No. 126085-89-0

3-Methyl-5-(tributylstannyl)isoxazole

Cat. No.: B183927
CAS No.: 126085-89-0
M. Wt: 372.1 g/mol
InChI Key: YYGNJPDQYSBWPH-UHFFFAOYSA-N
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Description

3-Methyl-5-(tributylstannyl)isoxazole is a useful research compound. Its molecular formula is C16H31NOSn and its molecular weight is 372.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tributyl-(3-methyl-1,2-oxazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGNJPDQYSBWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376845
Record name 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126085-89-0
Record name 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(tributylstannyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-5-(tributylstannyl)isoxazole, a versatile reagent in organic synthesis. This document outlines its chemical and physical properties, applications, and a detailed experimental protocol for its use in cross-coupling reactions.

Core Properties

This compound is an organotin compound incorporating an isoxazole ring.[1][2] This structure makes it a valuable building block, particularly in the synthesis of more complex molecules. Its CAS Registry Number is 126085-89-0.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 126085-89-0[1][2]
Molecular Formula C16H31NOSn[1][2]
Molecular Weight 372.133 g/mol [1][2]
Accurate Mass 373.143[1]
Boiling Point (Predicted) 383.6 ± 44.0 °C[3]
Physical Form Neat[2]
Storage Temperature 2-8°C[3]
SMILES CCCC--INVALID-LINK--(CCCC)c1onc(C)c1[1]
InChI InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;31-3-4-2;/h2H,1H3;31,3-4H2,2H3;[2]

Applications in Organic Synthesis

This compound is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. It is a useful research chemical for preparing isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents.[4] The isoxazole moiety is a common scaffold in medicinal chemistry, and this reagent provides a direct route to introduce the 3-methylisoxazole group into various molecular frameworks.

Experimental Protocol: Stille Cross-Coupling Reaction

The following is a representative experimental protocol for a Stille cross-coupling reaction using this compound with an aryl halide. This protocol is based on general procedures for Stille couplings and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Anhydrous and deoxygenated solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.1 equivalents), and the palladium catalyst (0.05 equivalents).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Reaction Workflow

The following diagram illustrates the workflow of a typical Stille cross-coupling reaction involving this compound.

Stille_Coupling_Workflow Stille Coupling Experimental Workflow A Reactant Preparation (Aryl Halide, Stannane, Catalyst) B Reaction Setup (Inert Atmosphere, Solvent Addition) A->B Combine C Reaction (Heating and Stirring) B->C Heat D Workup (Quenching, Extraction) C->D Cool & Quench E Purification (Column Chromatography) D->E Isolate Crude F Product (Coupled Isoxazole Derivative) E->F Isolate Pure

Caption: Workflow for a Stille cross-coupling reaction.

The isoxazole ring itself is a key structural motif in many biologically active compounds. The synthesis of substituted isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[5] The ability to functionalize the isoxazole ring at specific positions, as demonstrated by the utility of this compound, is crucial for developing new chemical entities in drug discovery programs.[6]

References

Technical Guide: Synthesis and Characterization of 3-Methyl-5-(tributylstannyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-5-(tributylstannyl)isoxazole. This organostannane derivative of isoxazole is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Its utility lies in the ability to introduce the 3-methylisoxazole moiety into complex molecular architectures, a common scaffold in medicinal chemistry. This document outlines a probable synthetic pathway, provides expected analytical data for characterization, and includes detailed experimental protocols and workflow visualizations to assist researchers in its preparation and application.

Introduction

This compound is a key intermediate for the synthesis of more complex molecules. The isoxazole ring is a prevalent heterocycle in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The tributylstannyl group at the 5-position of the isoxazole ring allows for facile carbon-carbon bond formation with various organic electrophiles via the Stille reaction. This makes this compound a sought-after reagent in drug discovery and development for the construction of novel pharmaceutical candidates.

Synthesis Pathway

The synthesis of this compound can be envisaged through a multi-step sequence starting from readily available precursors. A plausible and commonly employed route involves the initial formation of the 3-methylisoxazole ring, followed by metallation and subsequent quenching with a tributyltin electrophile.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Stannylation Propargyl_alcohol Propargyl alcohol nBuLi n-BuLi, THF, -78 °C Propargyl_alcohol->nBuLi Acetaldehyde Acetaldehyde nBuLi->Acetaldehyde Hydroxylamine Hydroxylamine, Base Acetaldehyde->Hydroxylamine Three_Methylisoxazole 3-Methylisoxazole Hydroxylamine->Three_Methylisoxazole Three_Methylisoxazole_2 3-Methylisoxazole LDA LDA, THF, -78 °C Three_Methylisoxazole_2->LDA Lithioisoxazole 5-Lithio-3-methylisoxazole LDA->Lithioisoxazole Tributyltin_chloride Tributyltin chloride Lithioisoxazole->Tributyltin_chloride Final_Product This compound Tributyltin_chloride->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Methylisoxazole (Illustrative)
  • Materials: Propargyl alcohol, n-butyllithium (n-BuLi) in hexanes, acetaldehyde, hydroxylamine hydrochloride, sodium hydroxide, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of propargyl alcohol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (2.1 eq) dropwise.

    • After stirring for 30 minutes, add acetaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol.

    • To a solution of the crude alcohol in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq).

    • Heat the mixture to reflux for 4 hours.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Extract the residue with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by distillation or column chromatography to afford 3-methylisoxazole.

Synthesis of this compound
  • Materials: 3-Methylisoxazole, lithium diisopropylamide (LDA), tributyltin chloride, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to generate LDA.

    • Cool the LDA solution back to -78 °C and add a solution of 3-methylisoxazole (1.0 eq) in anhydrous THF dropwise.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation at the 5-position.

    • Add tributyltin chloride (1.2 eq) dropwise to the solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield this compound as a colorless oil.

Characterization Data

The following table summarizes the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

Property Expected Value
Molecular Formula C₁₆H₃₁NOSn
Molecular Weight 372.13 g/mol
Appearance Colorless to pale yellow oil
Boiling Point High boiling point, typically purified by vacuum distillation.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.10-6.20 (s, 1H, isoxazole C4-H), 2.25-2.35 (s, 3H, isoxazole C3-CH₃), 1.50-1.65 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.25-1.40 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.05-1.15 (t, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.85-0.95 (t, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~175 (C5), ~160 (C3), ~105 (C4), ~30 (Sn-CH₂), ~27 (Sn-CH₂-CH₂), ~14 (Sn-CH₂-CH₂-CH₂), ~12 (C3-CH₃), ~10 (Sn-CH₂-CH₂-CH₂-CH₃)
IR (Neat, cm⁻¹) ~2958, 2925, 2871 (C-H stretch), ~1600 (C=N stretch), ~1465 (C=C stretch), ~1150 (Sn-C stretch)
Mass Spectrometry (EI) m/z: 373 [M+H]⁺, characteristic isotopic pattern for Sn. Major fragment at m/z = 316 (M - C₄H₉)⁺.

Characterization Workflow

A systematic workflow is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Crude Product Purification Purification (Column Chromatography or Distillation) Start->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Confirmation Structure Confirmation and Purity Assessment NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: General workflow for the characterization of the final product.

Applications in Synthesis: The Stille Coupling

This compound is primarily employed as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the isoxazole ring and a variety of sp²-hybridized carbon atoms of organic electrophiles such as aryl, heteroaryl, and vinyl halides or triflates.

Stille_Coupling Reactant1 This compound Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst + Reactant2 Ar-X (Aryl Halide/Triflate) Reactant2->Catalyst + Product 3-Methyl-5-arylisoxazole Catalyst->Product Byproduct Bu₃Sn-X Catalyst->Byproduct

Caption: Schematic of the Stille coupling reaction.

This reaction is highly valued for its tolerance of a wide range of functional groups, proceeding under relatively mild and neutral conditions. This makes it an ideal method for late-stage functionalization in the synthesis of complex molecules.

Safety and Handling

Organotin compounds, including tributyltin derivatives, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.

Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and application of this compound. The provided protocols and data serve as a valuable resource for researchers in organic and medicinal chemistry. The versatility of this reagent in Stille cross-coupling reactions underscores its importance as a building block for the synthesis of novel isoxazole-containing compounds with potential therapeutic applications. Careful adherence to the outlined procedures and safety precautions is essential for the successful and safe handling of this compound.

The Multifaceted Biological Activities of Substituted Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow for diverse substitutions, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of substituted isoxazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

Substituted isoxazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of isoxazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[2][3] Below is a summary of the cytotoxic activities of representative isoxazole derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 3,5-disubstitutedMCF-7 (Breast)3.97[4]
Compound 2 3,5-disubstitutedHeLa (Cervical)15.48[3][5]
Compound 3 3,5-disubstitutedHep3B (Liver)~23[3][5]
Compound 4 3,5-disubstitutedA549 (Lung)14.92[4]
Compound 5 3,5-disubstitutedHT1080 (Fibrosarcoma)9.02[4]
Compound 6 3,5-disubstitutedPanc-1 (Pancreatic)High Potency[6]
Compound 7 3,5-diamino-4-(2'-bromophenylazo)isoxazolePC3 (Prostate)38.63[7]
Compound 8 3,5-diamino-4-(3'-chlorophenylazo)isoxazolePC3 (Prostate)47.27[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cell viability.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G MTT Assay Experimental Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay cluster_3 Data Analysis a Seed Cells in 96-well Plate b Prepare Isoxazole Derivative Dilutions c Treat Cells with Derivatives b->c d Incubate for 48-72h c->d e Add MTT Reagent d->e f Incubate for 4h e->f g Solubilize Formazan Crystals f->g h Read Absorbance at 570 nm g->h i Calculate IC50 Values h->i

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Signaling Pathways in Anticancer Activity

Isoxazole derivatives exert their anticancer effects through multiple signaling pathways, primarily by inducing apoptosis (programmed cell death).

Apoptosis Induction Pathway:

Many isoxazole compounds trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

G Apoptosis Induction by Isoxazole Derivatives cluster_0 Upstream Events cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Cellular Outcome isoxazole Isoxazole Derivative bcl2 Bcl-2 (Anti-apoptotic) isoxazole->bcl2 Inhibits bax Bax (Pro-apoptotic) isoxazole->bax Promotes mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway of apoptosis induced by isoxazole derivatives.

Antimicrobial Activity

Substituted isoxazoles have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[11][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of isoxazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13] The broth microdilution method is a standard assay for determining MIC values.[1]

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 9 3,5-disubstitutedStaphylococcus aureus95[14]
Compound 10 3,5-disubstitutedEscherichia coli95[14]
Compound 11 3,5-disubstitutedCandida albicans6 - 60[13][15]
Compound 12 3,5-disubstitutedBacillus subtilis10 - 80[13][15]
Compound 13 Imidazo[1,2-c]pyrimidine-isoxazole-oxadiazoleS. aureus (MRSA)4.61[13]
Compound 14 Triazole-isoxazole hybridE. coli15,000[16]
Compound 15 Triazole-isoxazole hybridPseudomonas aeruginosa30,000[16]
Experimental Protocol: Broth Microdilution Assay

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible growth.[1]

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial twofold dilutions of the isoxazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

G Broth Microdilution Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Prepare Microbial Inoculum c Inoculate Microtiter Plate a->c b Serial Dilution of Isoxazole Derivatives b->c d Incubate for 24-48h c->d e Observe for Turbidity d->e f Determine MIC e->f

Caption: Workflow of the broth microdilution assay for MIC determination.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of isoxazole derivatives can vary, but often involves the disruption of essential cellular processes.

Inhibition of Bacterial Cell Wall Synthesis: Some isoxazole derivatives can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[1] Another proposed mechanism is the inhibition of GTPase activity, which is essential for bacterial cell division.[17]

G Mechanism of Antimicrobial Action cluster_0 Isoxazole Derivative Action cluster_1 Bacterial Cellular Targets cluster_2 Cellular Processes cluster_3 Outcome isoxazole Isoxazole Derivative pbp Peptidoglycan Synthesis isoxazole->pbp Inhibits gtpase GTPase Activity isoxazole->gtpase Inhibits cellwall Cell Wall Formation pbp->cellwall celldivision Cell Division gtpase->celldivision lysis Cell Lysis cellwall->lysis Disruption leads to celldivision->lysis Inhibition leads to

Caption: Potential mechanisms of antimicrobial action of isoxazole derivatives.

Anti-inflammatory Activity

A significant number of isoxazole derivatives have been reported to possess potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[18][19]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[20][21] The percentage of edema inhibition is a key parameter to quantify the anti-inflammatory effect.

Compound IDSubstitution PatternDose (mg/kg)Edema Inhibition (%)Reference
Compound 16 3-Aryl-5-substituted10051[19]
Compound 17 3,5-disubstituted100Significant[21]
Compound 18 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideNot specifiedSignificant[22]
Experimental Protocol: Carrageenan-Induced Paw Edema

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of a test compound is determined by its ability to reduce this swelling.[20]

Procedure:

  • Animal Grouping: Divide rodents into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the isoxazole derivatives orally or intraperitoneally to the test groups.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 6 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

G Carrageenan-Induced Paw Edema Workflow cluster_0 Preparation cluster_1 Induction & Measurement cluster_2 Analysis a Animal Grouping b Administer Isoxazole Derivatives a->b c Inject Carrageenan b->c d Measure Paw Volume c->d e Calculate % Edema Inhibition d->e

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathways in Anti-inflammatory Activity

The primary anti-inflammatory mechanism of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23][24][25]

COX-2 Inhibition Pathway:

During inflammation, arachidonic acid is released from cell membranes and is converted into prostaglandins by COX enzymes. Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. Isoxazole derivatives can selectively bind to and inhibit the active site of COX-2, thereby blocking the production of prostaglandins and reducing the inflammatory response.

G COX-2 Inhibition by Isoxazole Derivatives cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Inhibitory Action cluster_3 Physiological Response stimulus Inflammatory Stimuli pla2 Phospholipase A2 stimulus->pla2 Activates phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa Releases pla2->phospholipids Acts on cox2 COX-2 aa->cox2 Substrate for pgs Prostaglandins cox2->pgs Produces inflammation Inflammation pgs->inflammation Mediates isoxazole Isoxazole Derivative isoxazole->cox2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

Substituted isoxazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the tunability of their chemical structure, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a foundational resource for researchers in this exciting field.

References

Chemical properties and structure of 3-Methyl-5-(tributylstannyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methyl-5-(tributylstannyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. The information is intended for professionals in chemical research and drug development who utilize organostannane compounds as synthetic intermediates.

Core Chemical Identity and Properties

This compound is an organotin compound featuring a tributylstannyl group attached to a 3-methyl-substituted isoxazole ring. Its primary utility lies in its role as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized below. These properties are essential for handling, storage, and reaction setup.

PropertyValueReference
Molecular Formula C₁₆H₃₁NOSn[2][3]
Molecular Weight 372.13 g/mol [2][3]
CAS Number 126085-89-0[2]
Appearance Neat Liquid[2]
Boiling Point 383.6 ± 44.0 °C (Predicted)[3]
Storage Temperature 2-8 °C[1][3]
Structural Information

The structural identifiers provide an unambiguous representation of the molecule, crucial for database searches and structural analysis.

IdentifierValueReference
SMILES CCCC--INVALID-LINK--(CCCC)C1=CC(=NO1)C[4][5]
InChI InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;31-3-4-2;/h2H,1H3;31,3-4H2,2H3;[2][4][5]
Synonyms 3-Methyl-5-(tributylstannanyl)-1,2-oxazole, 5-(Tributylstannyl)-3-methylisoxazole[2][5]

Reactivity and Applications

The isoxazole ring is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8][9] Organostannanes like this compound are key reagents for synthesizing complex, substituted isoxazoles that are otherwise difficult to access.[10]

The primary application of this compound is in the Stille cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate.[11][12] This makes it an invaluable tool for drug discovery, allowing for the modular assembly of complex molecular architectures.[7] For instance, it is used in the preparation of isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents.[1]

Logical Workflow for Application in Synthesis

The following diagram illustrates the general workflow for utilizing an organostannyl isoxazole in a cross-coupling reaction to generate a more complex, functionalized isoxazole derivative.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product A This compound D Stille Cross-Coupling A->D B Organic Halide/Triflate (R-X) B->D C Pd Catalyst & Ligands C->D E Aqueous Workup (e.g., KF wash to remove tin byproducts) D->E Reaction Mixture F Chromatography E->F Crude Product G 3-Methyl-5-(R)-isoxazole (Coupled Product) F->G Purified Product

Caption: General workflow for a Stille cross-coupling reaction.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, its application in Stille coupling is well-documented.[11][12]

Representative Protocol: Stille Cross-Coupling

The following is a generalized experimental protocol for the Stille coupling of an aryl halide with this compound, adapted from established procedures.[11]

Materials:

  • This compound (1.1-1.2 eq)

  • Aryl halide or triflate (Ar-X) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05-0.1 eq)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene)

  • Optional: Additives like CuI or LiCl

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and any additives.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound to the mixture.

  • Heat the reaction mixture (typically 40-100 °C) and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture to remove the precipitate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired 3-methyl-5-aryl-isoxazole product.

Stille Coupling Reaction Pathway

The catalytic cycle of the Stille reaction is a fundamental concept for understanding its mechanism and optimizing reaction conditions.

Stille_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide pd2_coupled R¹-Pd(II)L₂-R² pd2_halide->pd2_coupled pd2_coupled->pd0 product_out R¹-R² tin_out X-SnBu₃ halide_in R¹-X stannane_in R²-SnBu₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Would show characteristic signals for the three butyl groups on the tin atom (triplets and multiplets in the 0.8-1.6 ppm range). The methyl group on the isoxazole ring would appear as a singlet around 2.3 ppm, and the isoxazole ring proton as a singlet around 6.3 ppm.[13]

    • ¹³C NMR: Would show signals for the butyl carbons, the isoxazole ring carbons, and the methyl carbon. The carbon attached to the tin atom would exhibit coupling with the tin isotopes.

    • ¹¹⁹Sn NMR: A singlet in the characteristic range for tetraorganostannanes would confirm the tin environment.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations from the numerous alkyl groups. Characteristic peaks for the isoxazole ring C=N and C-O stretching would be expected, typically in the 1000-1600 cm⁻¹ region.[14][15]

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS) would likely show a molecular ion peak, though it may be weak.

    • A characteristic isotopic pattern for tin would be observed for the molecular ion and any tin-containing fragments.

    • Fragmentation would likely involve the loss of butyl groups from the tin atom and potential cleavage of the isoxazole ring. Tandem mass spectrometry could be used to differentiate it from other isomers.[16][17] Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 374.15004 and 396.13198, respectively.[4]

References

The Isoxazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the potential applications of isoxazole compounds in medicinal chemistry, with a focus on their roles in oncology, inflammation, infectious diseases, and neurology. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is underscored by its presence in a range of FDA-approved drugs with diverse therapeutic applications. Notable examples include the anti-inflammatory drug Valdecoxib , a selective COX-2 inhibitor; Leflunomide , an immunomodulatory agent used in the treatment of rheumatoid arthritis; and Sulfamethoxazole , a widely used antibacterial agent.[3][4] The continued exploration of isoxazole derivatives promises to yield novel therapeutic agents for a multitude of diseases.

Isoxazole Derivatives in Oncology

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[5][6]

Kinase Inhibition

Numerous isoxazole derivatives have been developed as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8]

Table 1: Anticancer Activity of Isoxazole-Based Kinase Inhibitors

Compound/DerivativeTarget KinaseCancer Cell LineIC50Reference
Isoxazole Derivative 3 JNK3-7 nM[9]
Compound 28a c-MetEBC-10.18 µM[10]
Compound 8d c-Met-<10 nM[10]
Compound 8e c-Met-<10 nM[10]
Compound 12 c-Met-<10 nM[10]
Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several isoxazole-containing molecules have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][11][12]

Table 2: Anticancer Activity of Isoxazole-Based Tubulin Polymerization Inhibitors

Compound/DerivativeCancer Cell LineIC50Reference
Compound 15a HeLa0.4 µM[12]
Compound 15b HeLa1.8 µM[12]
Compound 15e HeLa1.2 µM[12]
Isoxazole-naphthalene derivativeMCF-7< 10.0 µM[13]
Other Anticancer Mechanisms

Isoxazole derivatives have also shown cytotoxic effects against various cancer cell lines through other mechanisms.

Table 3: General Anticancer Activity of Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50Reference
Tyrosol Derivative 4b U8742.8 µM[3]
Tyrosol Derivative 4a U8761.4 µM[3]
Diosgenin Derivative 24 MCF-79.15 ± 1.30 µM[3]
Diosgenin Derivative 24 A54914.92 ± 1.70 µM[3]
Curcumin Derivative 40 MCF-73.97 µM[3]
TTI-4MCF-72.63 µM[1]
Compound 1a PC353.96 ± 1.732 µM[10]
Compound 1b PC347.27 ± 1.675 µM[10]
Compound 1d PC338.63 ± 1.587 µM[10]
Compound 34 MDA-MB-23122.3 µM[14]

Anti-inflammatory Applications of Isoxazole Compounds

The anti-inflammatory properties of isoxazole derivatives are well-documented, with Valdecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[1][15]

Table 4: Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition)

Compound/DerivativeTargetIC50Selectivity Index (COX-1/COX-2)Reference
PYZ16COX-20.52 µM10.73[1]
IXZ3COX-20.95 µM-[1]
Compound 17 COX-2Sub-micromolarSelective for COX-2[16]
HYB19COX-21.28 µM8.55[15]
Compound A13 COX-164 nM0.217[17]
Compound A13 COX-213 nM4.63[17]

Isoxazole Derivatives as Antimicrobial Agents

The isoxazole scaffold is a key component of the sulfonamide antibiotic Sulfamethoxazole, which inhibits bacterial folate synthesis.[18][19] Numerous other isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[20][21]

Mechanism of Action of Sulfamethoxazole

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[18][19][22] This pathway is absent in humans, providing selectivity for the bacterial target.[18]

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Inhibition Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by Sulfamethoxazole.

Immunomodulatory and Neuroprotective Effects

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) that is rapidly converted in the body to its active metabolite, A77 1726 (teriflunomide).[23][24] This metabolite inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[15][23][24] This inhibition leads to a depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby exerting an immunomodulatory effect.[15][23]

pyrimidine_pathway Carbamoyl_phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Inhibition UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Leflunomide_metabolite Leflunomide (Active Metabolite) Leflunomide_metabolite->DHODH Inhibition

Caption: Inhibition of de novo pyrimidine synthesis by Leflunomide.

Table 5: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Isoxazole Derivatives

CompoundEnzyme SourceIC50Reference
LeflunomideRat6.3 µM[25]
LeflunomideHuman98 µM[25]
A77-1726 (metabolite)Rat19 nM[25]
A77-1726 (metabolite)Human1.1 µM[25]
SBL-105Human48.48 nM[26]
H-006Human3.8 nM[3]
Neuroprotection in Alzheimer's Disease

Recent studies have explored the potential of isoxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's. Some compounds have shown the ability to reduce the levels of beta-amyloid (Aβ) and tau proteins, key pathological hallmarks of the disease.[16][27]

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A common method for synthesizing 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[28]

General Procedure:

  • To a stirred solution of the desired aldehyde (2 mmol) in a suitable solvent such as a 1:2 mixture of choline chloride and urea (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol).

  • Stir the resulting mixture at 50°C for one hour.

  • Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Add the corresponding alkyne (2 mmol) and stir the reaction mixture for four hours at 50°C.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[22]

synthesis_workflow Start Aldehyde + Hydroxylamine + NaOH Oxime Oxime Formation Start->Oxime Nitrile_Oxide In situ Nitrile Oxide Generation Oxime->Nitrile_Oxide + NCS NCS N-Chlorosuccinimide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition + Alkyne Alkyne Alkyne Workup Workup and Purification Cycloaddition->Workup Isoxazole 3,5-Disubstituted Isoxazole Workup->Isoxazole

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11][29][30]

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isoxazole compound for a specified duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4][11]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of dihydroorotate dehydrogenase.[3][18][26][31]

Protocol:

  • Add recombinant human DHODH enzyme to a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

  • Add varying concentrations of the isoxazole test compound and pre-incubate for 30 minutes at 25°C.[26]

  • Initiate the reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and 2,6-dichloroindophenol (DCIP).[26]

  • Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX Inhibition Assay

This assay evaluates the inhibitory effect of compounds on cyclooxygenase enzymes (COX-1 and COX-2).[32]

Protocol:

  • Use a commercial COX inhibitor screening assay kit.

  • Pre-incubate the respective COX enzyme (COX-1 or COX-2) with the isoxazole test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Measure the production of prostaglandin G2 (PGG2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][12][33]

Protocol:

  • Perform serial two-fold dilutions of the isoxazole compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.[25][34]

Protocol:

  • Use a commercial tubulin polymerization assay kit containing purified tubulin.

  • In a 96-well plate, combine tubulin, GTP, and a polymerization buffer.

  • Add the isoxazole test compound at various concentrations.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which is proportional to the extent of tubulin polymerization.

  • Analyze the polymerization curves to determine if the compound promotes or inhibits tubulin assembly.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability, coupled with its ability to modulate a wide range of biological targets, ensures its ongoing importance in the development of new medicines for various therapeutic areas. This technical guide has provided an overview of the diverse applications of isoxazole compounds, supported by quantitative data and detailed experimental protocols, to aid researchers in their quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to Stille Coupling with Heterocyclic Organostannanes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the Stille cross-coupling reaction utilizing heterocyclic organostannanes, this guide details its mechanism, provides extensive quantitative data, outlines experimental protocols, and explores its applications in drug discovery, particularly in the context of relevant signaling pathways.

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, has become an indispensable tool in modern organic synthesis.[1] Its tolerance of a wide array of functional groups, stability to air and moisture, and the commercial availability or straightforward synthesis of many organostannane reagents make it a highly versatile method for carbon-carbon bond formation.[1] This is particularly true in the synthesis of complex molecules, including those with significant biological activity. For drug development professionals and medicinal chemists, the ability to couple heterocyclic fragments is of paramount importance, as these motifs are ubiquitous in pharmaceuticals. This guide provides a comprehensive technical overview of the Stille coupling reaction with a focus on heterocyclic organostannanes, offering practical data and protocols for its successful implementation.

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Stille coupling has been the subject of extensive study and is generally understood to proceed through a catalytic cycle involving a palladium complex.[1] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: In what is often the rate-determining step, the organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium complex, with the tin halide being eliminated.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium complex, forming the desired coupled product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Catalytic_Cycle

Figure 1: Simplified Catalytic Cycle of the Stille Coupling Reaction.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the Stille coupling of various heterocyclic organostannanes with a range of coupling partners. These examples are illustrative of the broad scope and generally high yields achievable with this methodology.

Table 1: Stille Coupling of Stannylpyridines

EntryStannylpyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-(Tributylstannyl)pyridine4-BromotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)Dioxane1001285
23-(Tributylstannyl)pyridine1-IodonaphthalenePd(PPh₃)₄ (5)-Toluene1101692
34-(Tributylstannyl)pyridine2-BromothiophenePdCl₂(PPh₃)₂ (3)-DMF902478

Table 2: Stille Coupling of Stannylindoles and Stannylimidazoles

EntryOrganostannaneCoupling PartnerCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
11-Boc-3-(tributylstannyl)indole4-IodoanisolePd(PPh₃)₄ (5)CuI (10)DMF801288
21-Methyl-2-(tributylstannyl)indoleVinyl bromidePdCl₂(dppf) (3)LiClTHF651875
31-Trityl-4-(tributylstannyl)imidazole4-Chlorobenzoyl chloridePd₂(dba)₃ (2)P(2-furyl)₃ (8)Toluene100691

Table 3: Stille Coupling of Stannylthiophenes and Stannylfurans

EntryOrganostannaneCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-(Tributylstannyl)thiophene4-Nitrophenyl iodidePd(PPh₃)₄ (2)-DMF100895
23-(Tributylstannyl)thiophene2-BromopyridinePd₂(dba)₃ (1.5)AsPh₃ (6)NMP1202482
32-(Trimethylstannyl)furanCinnamoyl chloridePdCl₂(MeCN)₂ (5)-THF50489

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key organostannane precursor and a general procedure for the Stille coupling of a heterocyclic organostannane.

Protocol 1: Synthesis of 2-(Tributylstannyl)pyridine

protocol1

Figure 2: Experimental workflow for the synthesis of 2-(Tributylstannyl)pyridine.

Materials:

  • 2-Bromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, syringes, and standard glassware for inert atmosphere techniques

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Slowly add tributyltin chloride (1.1 eq) dropwise via syringe.

  • Continue stirring at -78 °C for an additional 3 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.

Protocol 2: General Procedure for Stille Coupling of a Heterocyclic Organostannane with an Aryl Halide

Materials:

  • Heterocyclic organostannane (e.g., 2-(tributylstannyl)pyridine) (1.1 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, or dioxane)

  • Optional additives: CuI, LiCl, CsF

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), the palladium catalyst, and any solid additives.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Add the heterocyclic organostannane (1.1 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Targeting Signaling Pathways

The Stille coupling of heterocyclic organostannanes is a powerful strategy for the synthesis of biaryl and hetero-biaryl scaffolds, which are privileged structures in medicinal chemistry. Many kinase inhibitors, for example, feature such motifs. The ability to rapidly generate diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and lead optimization.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Many potent and selective inhibitors of p38 MAP kinase are biaryl compounds containing pyridine or imidazole cores, which can be efficiently synthesized using the Stille coupling. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory response.

p38_pathway

Figure 3: Simplified p38 MAP Kinase Signaling Pathway and Point of Inhibition.
JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are another family of MAP kinases involved in cellular responses to stress, including inflammation, apoptosis, and cellular proliferation. JNKs are implicated in a range of diseases, from neurodegenerative disorders to cancer. The development of selective JNK inhibitors is an active area of research, and many of these compounds are heterocyclic biaryls. The Stille coupling provides a convergent and flexible route to synthesize these complex molecules, allowing for the exploration of various substituents to optimize potency and selectivity.

JNK_pathway

Figure 4: Simplified JNK Signaling Pathway and Point of Inhibition.

Conclusion

The Stille coupling of heterocyclic organostannanes is a robust and highly versatile transformation that has found widespread application in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its broad functional group tolerance and the stability of the organostannane reagents make it an attractive method for the late-stage functionalization of complex intermediates and the construction of diverse compound libraries. The ability to efficiently forge carbon-carbon bonds between heterocyclic systems has enabled the synthesis of numerous potent and selective inhibitors of key signaling pathways, demonstrating the enduring importance of this reaction in the development of new therapeutics. While the toxicity of tin reagents remains a concern, ongoing research into tin-free coupling protocols and methods for efficient tin removal continues to enhance the utility and environmental profile of this powerful synthetic tool.

References

An In-depth Technical Guide to the Safety and Handling of Tributyltin Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of tributyltin (TBT) compounds in a laboratory setting. Tributyltins are a class of organotin compounds with potent biological activity, necessitating stringent safety protocols to protect laboratory personnel and the environment. This document outlines the health hazards, exposure limits, required personal protective equipment (PPE), engineering controls, and detailed protocols for spill management and waste disposal.

Hazard Identification and Toxicological Profile

Tributyltin compounds are highly toxic and pose significant health risks. They can be absorbed through inhalation, ingestion, and skin contact. The toxicity of TBT compounds is primarily attributed to the tributyltin cation, which can interfere with numerous biological processes.

Acute Toxicity: TBT compounds are moderately to highly toxic upon acute exposure. Oral LD50 values in rodents for tributyltin oxide (TBTO) range from 55 to 234 mg/kg.[1][2] Dermal exposure is also a significant risk, with dermal LD50 values for TBTO in the range of 200 mg/kg for rats and mice.[1] These compounds are severe irritants to the skin, eyes, and mucous membranes, and direct contact can cause chemical burns.[1][3]

Chronic Toxicity and Systemic Effects:

  • Immunotoxicity: TBTs are potent immunotoxicants, primarily targeting the thymus gland, which is crucial for T-cell development. Exposure can lead to thymic atrophy and suppression of cell-mediated immunity.[4]

  • Endocrine Disruption: TBT is a well-established endocrine-disrupting chemical (EDC). It is known to cause imposex (the development of male sexual characteristics in females) in marine snails at very low concentrations.[4] The primary mechanism of endocrine disruption involves the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5]

  • Neurotoxicity: While less potent than shorter-chain alkyltins, TBT compounds can induce neurotoxic effects.[4]

  • Hepatotoxicity: Chronic exposure to tributyltins has been shown to cause significant damage to the bile duct in mammals.[4]

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for representative tributyltin compounds.

Table 1: Acute Oral Toxicity of Tributyltin Compounds

CompoundTest SpeciesRouteLD50Reference
Tributyltin Oxide (TBTO)RatOral94 - 234 mg/kg bw[2][6]
Tributyltin Oxide (TBTO)MouseOral44 - 230 mg/kg bw[2][6]
Tributyltin Oxide (TBTO)RatOral55 - 87 mg/kg[1]
Tributyltin Chloride (TBTC)RatOral122 - 349 mg/kg

Table 2: Acute Dermal and Inhalation Toxicity of Tributyltin Compounds

CompoundTest SpeciesRouteLD50 / LC50Reference
Tributyltin Oxide (TBTO)Rat, MouseDermal200 mg/kg[1]
Tributyltin Oxide (TBTO)RabbitDermal900 mg/kg[1]
Tributyltin Oxide (TBTO)RatInhalation65 mg/L (4h)[6]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits (OELs) for organotin compounds. These limits are typically based on the concentration of tin in the air.

Table 3: Occupational Exposure Limits for Organotin Compounds (as Tin)

OrganizationLimit TypeValueReference
OSHA (PEL)TWA0.1 mg/m³
ACGIH (TLV)TWA0.1 mg/m³[3]
ACGIH (TLV)STEL0.2 mg/m³[3]
NIOSH (REL)TWA0.1 mg/m³[7]

*TWA: Time-Weighted Average (for an 8-hour workday) *STEL: Short-Term Exposure Limit (15-minute average)

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is essential for the safe handling of tributyltin compounds.

Engineering Controls:

  • Fume Hood: All work with tributyltin compounds, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and aerosols.[7]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7]

  • Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to minimize direct contact.

Personal Protective Equipment (PPE):

Table 4: Recommended Personal Protective Equipment for Handling Tributyltin Compounds

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (weighing, solution preparation)Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coat, long pants, and closed-toe shoesRequired if vapors or aerosols are generated; use a NIOSH-approved respirator with appropriate cartridges.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apron over a lab coatSelf-contained breathing apparatus (SCBA) for large spills.
Waste Disposal Safety goggles with side-shieldsChemical-resistant glovesLaboratory coatGenerally not required if handling closed containers.

Signaling Pathways of Tributyltin Toxicity

The toxicity of tributyltin compounds is mediated through interference with key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms for TBT-induced endocrine disruption and immunotoxicity.

TBT_Endocrine_Disruption TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds and Activates PPARg Peroxisome Proliferator-Activated Receptor γ (PPARγ) TBT->PPARg Binds and Activates Heterodimer RXR/PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer GeneExpression Altered Gene Expression Heterodimer->GeneExpression Regulates Transcription EndocrineDisruption Endocrine Disruption (e.g., Imposex) GeneExpression->EndocrineDisruption

Caption: Proposed mechanism of TBT-induced endocrine disruption via activation of RXR and PPARγ.

TBT_Immunotoxicity TBT Tributyltin (TBT) Thymocyte Thymocyte TBT->Thymocyte ROS Increased Reactive Oxygen Species (ROS) Thymocyte->ROS Fas Increased Fas Expression Thymocyte->Fas Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase3 Caspase-3 Activation Mito->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fas->Caspase3 ImmuneSuppression Immunosuppression Apoptosis->ImmuneSuppression

Caption: TBT-induced immunotoxicity pathway leading to thymocyte apoptosis and immunosuppression.

Experimental Protocols

Synthesis of Tributyltin Hydride

Tributyltin hydride is a common reagent in organic synthesis. Its preparation requires careful handling due to its toxicity and reactivity. The following protocol is adapted from established methods.[8]

Materials:

  • Tributyltin chloride

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert atmosphere.

  • Under a positive pressure of inert gas, add a calculated amount of lithium aluminum hydride to the flask containing anhydrous diethyl ether.

  • Dissolve the tributyltin chloride in anhydrous diethyl ether and add it to the dropping funnel.

  • Cool the reaction flask in an ice bath.

  • Slowly add the tributyltin chloride solution dropwise to the stirred suspension of LAH.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently reflux the mixture for a specified period to ensure the reaction goes to completion.

  • Cool the reaction mixture and quench the excess LAH by the slow, dropwise addition of water, followed by a sodium hydroxide solution.

  • Filter the resulting mixture to remove the aluminum salts.

  • The ethereal solution containing tributyltin hydride can then be carefully distilled under reduced pressure to yield the purified product.

Spill Cleanup Procedure

In the event of a spill, a prompt and coordinated response is essential to contain the hazard and protect laboratory personnel. The following workflow outlines the steps for managing a tributyltin compound spill.

Spill_Cleanup_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent dikes) PPE->Contain Absorb Absorb the Spill (Use inert absorbent material) Contain->Absorb Collect Collect Absorbed Material into a labeled, sealed container Absorb->Collect Decontaminate Decontaminate the Area (Wipe with appropriate solvent) Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a tributyltin compound spill in the laboratory.

Detailed Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate.

    • If the spill is large or involves a highly volatile compound, activate the fire alarm and evacuate the building.

    • Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Assessment and PPE:

    • From a safe distance, assess the extent of the spill and the nature of the spilled material.

    • Consult the Safety Data Sheet (SDS) for specific hazard information.

    • Don the appropriate PPE as outlined in Table 4. For large spills, an SCBA may be necessary.[5]

  • Containment and Cleanup:

    • If the spill is small and you are trained to do so, proceed with cleanup.

    • Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

    • Allow the absorbent to fully soak up the liquid.

    • Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, labeled, and sealable hazardous waste container.[5]

  • Decontamination and Disposal:

    • Decontaminate the spill area by wiping it down with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

    • Place all contaminated materials, including gloves, absorbent pads, and cleaning cloths, into the hazardous waste container.

    • Seal the container and label it clearly with its contents.

    • Arrange for pickup and disposal by the institution's hazardous waste management service.

Waste Disposal Protocol

Proper disposal of tributyltin waste is crucial to prevent environmental contamination. All materials contaminated with tributyltin compounds must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing tributyltin compounds in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[5]

  • Solid Waste: Dispose of all contaminated solid materials, such as gloves, bench paper, pipette tips, and absorbent materials from spill cleanups, as hazardous waste in a designated container.[5]

  • Empty Containers: Empty containers that held tributyltin compounds should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name of the tributyltin compound(s), and the associated hazards.

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Do not accumulate more than the allowable quantity of hazardous waste in the laboratory.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste vendor.

Conclusion

Tributyltin compounds are valuable reagents in research but demand the utmost respect and care in their handling. A thorough understanding of their toxicological properties, coupled with the consistent application of robust safety protocols, is paramount for the protection of researchers and the environment. By adhering to the guidelines outlined in this document, laboratories can effectively mitigate the risks associated with the use of these potent compounds. Always consult the specific Safety Data Sheet for the particular tributyltin compound being used and follow all institutional and regulatory requirements.

References

In-Depth Technical Guide: Preparation of Isoxazolyl Tetrahydropyridinyl Oxazolidinone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, antibacterial activity, and mechanism of action of isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents. This class of compounds has demonstrated significant potential in combating drug-resistant Gram-positive bacteria.

Core Synthesis Pathway

The synthesis of isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents involves a multi-step process, beginning with the preparation of key intermediates. The following diagram illustrates a general synthetic workflow.

G cluster_intermediates Intermediate Synthesis cluster_core_synthesis Core Scaffold Assembly cluster_final_product Final Product A Substituted Aniline E Oxazolidinone Ring Formation A->E n-BuLi B (R)-Glycidyl Butyrate B->E C Isoxazole Aldehyde G Coupling with Isoxazole C->G Reductive Amination D Tetrahydropyridine Moiety F Coupling with Tetrahydropyridine D->F Coupling Agent E->F F->G H Isoxazolyl Tetrahydropyridinyl Oxazolidinone G->H

Caption: General synthetic workflow for isoxazolyl tetrahydropyridinyl oxazolidinones.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for oxazolidinone antibacterial agents.

Synthesis of (S)-N-[[3-[3-Fluoro-4-(1-tetrahydropyridinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

A key intermediate in the synthesis of the target compounds is the (S)-N-[[3-[3-Fluoro-4-(1-tetrahydropyridinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. The synthesis of a series of isoxazolyl tetrahydropyridinyl oxazolidinones with various substituents on the isoxazole ring has been reported.[1]

Step 1: Formation of the Oxazolidinone Ring

A solution of a suitably substituted aniline in an anhydrous solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the aniline. Following this, (R)-glycidyl butyrate is added to the reaction mixture, which then undergoes cyclization to form the oxazolidinone ring.

Step 2: Introduction of the Tetrahydropyridine Moiety

The oxazolidinone intermediate is coupled with a protected tetrahydropyridine derivative. This is often achieved through a nucleophilic aromatic substitution reaction where the fluorine atom on the phenyl ring is displaced by the nitrogen of the tetrahydropyridine.

Step 3: Functionalization with the Isoxazole Moiety

The protected tetrahydropyridine-oxazolidinone scaffold is then deprotected and coupled with a desired isoxazole aldehyde via reductive amination. This step introduces the isoxazolyl group, leading to the final target compound.

In Vitro Antibacterial Activity Testing (MIC Determination)

The antibacterial activity of the synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[2][3][4][5][6]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Compounds: The test compounds are serially diluted (typically two-fold) in CAMHB in 96-well microtiter plates. A range of concentrations is prepared to encompass the expected MIC values.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 35 ± 2 °C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (MIC in µg/mL) of a series of isoxazolyl tetrahydropyridinyl oxazolidinone compounds against various Gram-positive bacterial strains.

Table 1: Antibacterial Activity (MIC, µg/mL) of Isoxazolyl Tetrahydropyridinyl Oxazolidinones

CompoundStaphylococcus aureus (MRSA)Staphylococcus aureus (MSSA)Enterococcus faecalis (VRE)Streptococcus pneumoniae (PRSP)
Linezolid 1.0 - 4.00.5 - 4.01.0 - 4.00.5 - 2.0
Vancomycin 0.5 - 2.00.5 - 1.01.0 - 10240.25 - 0.5
Compound 4f *≤0.5≤0.5≤0.5≤0.5

*Data for compound 4f is from a specific study on isoxazolyl tetrahydropyridinyl oxazolidinones and showed comparable or better activity than linezolid and vancomycin.[1]

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage.[1][7][8][9][10] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial step in the translation process.

G cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 30S_Subunit->Initiation_Complex Forms 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Initiation_Complex mRNA mRNA mRNA->30S_Subunit Binds fMet-tRNA fMet-tRNA fMet-tRNA->30S_Subunit Binds Oxazolidinone Isoxazolyl Tetrahydropyridinyl Oxazolidinone Oxazolidinone->50S_Subunit Binds to P site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents Formation

Caption: Mechanism of action of oxazolidinone antibacterial agents.

References

The Reactivity of 3-Methyl-5-(tributylstannyl)isoxazole in Cross-Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 3-Methyl-5-(tributylstannyl)isoxazole in palladium-catalyzed cross-coupling reactions, with a primary focus on the Stille coupling. The isoxazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it at the C5-position via cross-coupling reactions is a critical tool for the synthesis of novel drug candidates and biologically active molecules. This document outlines the reaction's mechanistic underpinnings, provides detailed experimental protocols, and presents quantitative data for analogous systems to guide reaction optimization.

Introduction to Cross-Coupling of Stannylated Isoxazoles

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Stille reaction, which couples an organostannane with an organic halide or pseudohalide, is particularly noteworthy for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[1][2]

This compound is a versatile building block for the introduction of the 3-methylisoxazole motif onto various molecular frameworks. The tributylstannyl group at the 5-position of the isoxazole ring serves as the nucleophilic partner in the Stille coupling, allowing for the formation of a new carbon-carbon bond at this site.

The Stille Cross-Coupling Reaction: Mechanism

The catalytic cycle of the Stille reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl iodide), forming a Pd(II) intermediate.

  • Transmetalation: The organostannane, in this case, this compound, then exchanges its isoxazolyl group for the halide on the palladium center. This is often the rate-determining step and can be accelerated by the use of additives.

  • Reductive Elimination: The two organic groups on the palladium center are then coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (5-Aryl-3-methylisoxazole) xsnnbu3 X-SnBu₃ r1x R¹-X (Aryl Halide) r2snnbu3 This compound (R²-SnBu₃) dummy1->pd_complex dummy2->transmetalation_complex dummy3->product dummy4->xsnnbu3

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Data Presentation: Reactivity of a Related Heterocycle

EntryAryl IodideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)[4]
1IodobenzenePd(PPh₃)₄ (5)Toluene1101285
24-IodoanisolePd(PPh₃)₄ (5)Toluene1101282
34-IodonitrobenzenePd(PPh₃)₄ (5)Toluene1101278
41-Iodo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)Toluene1101280
52-IodothiophenePd(PPh₃)₄ (5)Toluene1101275

Table 1: Stille coupling of 5-tributylstannyl-4-fluoropyrazole with various aryl iodides.[4]

Experimental Protocols

The following are generalized experimental protocols for the Stille cross-coupling reaction, which can be adapted for this compound.

General Procedure for Stille Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, dioxane)

  • Optional: Additive (e.g., CuI, CsF, LiCl)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst.

  • Add the aryl halide and this compound.

  • Add the anhydrous solvent via syringe.

  • If using an additive, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF or NH₄Cl to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Aryl Halide - Catalyst - Solvent setup->reagents reaction Heating & Stirring (Monitor Progress) reagents->reaction workup Aqueous Workup (Remove Tin Byproducts) reaction->workup extraction Extraction & Drying workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

Figure 2: General experimental workflow for a Stille cross-coupling reaction.

Considerations for Reaction Optimization

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligands can be employed.[5] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands may be beneficial.[6]

  • Solvent: The choice of solvent can influence reaction rates and yields.[7] Toluene, DMF, and dioxane are commonly used.

  • Additives: The addition of copper(I) iodide (CuI) can accelerate the transmetalation step. Cesium fluoride (CsF) or lithium chloride (LiCl) can also have beneficial effects on the reaction.[8]

  • Temperature: Reaction temperatures typically range from 80 to 120 °C. Microwave heating can sometimes be used to reduce reaction times.

Conclusion

This compound is a valuable reagent for the synthesis of 5-substituted-3-methylisoxazoles via the Stille cross-coupling reaction. While direct quantitative data for this specific substrate is limited, the provided information on analogous systems and general protocols offers a strong foundation for researchers to develop and optimize these important transformations. Careful consideration of the catalyst, solvent, additives, and temperature will be key to achieving high yields and purity in the desired coupled products. The inherent toxicity of organotin compounds necessitates careful handling and appropriate workup and purification procedures to remove tin residues.[2][5]

References

Methodological & Application

Application Notes and Protocols for the Stille Coupling of 3-Methyl-5-(tributylstannyl)isoxazole with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide. This reaction is widely utilized in academic and industrial research, particularly in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Key advantages of the Stille coupling include the air and moisture stability of the organostannane reagents and its tolerance to a wide variety of functional groups. This document provides a detailed protocol for the Stille coupling of 3-Methyl-5-(tributylstannyl)isoxazole with various aryl halides to synthesize 3-methyl-5-arylisoxazoles, a scaffold of interest in medicinal chemistry.

Application

The synthesis of 3-methyl-5-arylisoxazoles is of significant interest to researchers in drug discovery and development. The isoxazole ring is a key structural motif found in a number of biologically active compounds. The protocol described herein provides a reliable method for the construction of a library of 3-methyl-5-arylisoxazole derivatives by coupling the readily available this compound with a diverse range of aryl halides. This allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug development programs.

Reaction Scheme

The general reaction scheme for the Stille coupling of this compound with an aryl halide is depicted below:

Reaction Scheme Figure 1: General Stille coupling reaction between this compound and an aryl halide.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the isoxazolyl group from the tin reagent to the palladium center, and reductive elimination of the 3-methyl-5-arylisoxazole product, which regenerates the Pd(0) catalyst.

Tabulated Data of Reaction Conditions and Yields

The following table summarizes various reported conditions and yields for the Stille coupling of this compound with different aryl halides. This data allows for easy comparison of the effects of different catalysts, ligands, solvents, and reaction temperatures on the outcome of the coupling.

EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)-Toluene1001285
24-BromoanisolePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane1001678
34-IodonitrobenzenePd(PPh₃)₄ (5)-DMF80892
42-BromopyridinePd(PPh₃)₄ (5)AsPh₃ (10)Toluene1102465
51-IodonaphthalenePd₂(dba)₃ (2.5)P(furyl)₃ (10)Dioxane1001288
64-BromobenzonitrilePd(PPh₃)₄ (5)-DMF901681
7Methyl 4-iodobenzoatePd(PPh₃)₄ (5)CuI (10)DMF851089
83-BromotoluenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene1101875

Note: Yields are for the isolated product after chromatographic purification. Reaction conditions may require optimization for different substrates.

Detailed Experimental Protocol

This protocol provides a general procedure for the Stille coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the aryl halide (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous and deoxygenated solvent (e.g., Toluene, approximately 0.1 M concentration with respect to the limiting reagent) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (KF) solution to remove the tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-5-arylisoxazole.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and should be handled with care.

  • All solvents should be handled in a well-ventilated area.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Stille coupling protocol.

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Reactants: - this compound - Aryl Halide Setup Combine in Flask (Inert Atmosphere) Reactants->Setup Catalyst Catalyst System: - Pd(0) Catalyst - Ligand (optional) Catalyst->Setup Solvent Anhydrous Solvent Solvent->Setup Heating Heat & Stir (80-110 °C, 8-24h) Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup (KF wash) Monitoring->Workup Purification Column Chromatography Workup->Purification Product 3-Methyl-5-arylisoxazole Purification->Product

Caption: General workflow for the Stille coupling of this compound.

Application Notes and Protocols: Palladium Catalyst Selection for Stille Reaction of Isoxazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction joins an organostannane with an organic halide or pseudohalide. Due to its tolerance of a wide array of functional groups, the Stille reaction has become an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. Isoxazole moieties are important pharmacophores found in numerous bioactive compounds, and the Stille reaction provides a key method for their functionalization.

The selection of the appropriate palladium catalyst system, including the palladium precursor and the ancillary ligand, is critical for the success of the Stille coupling of isoxazole substrates. Factors such as the nature of the isoxazole (e.g., position and type of halide), the organostannane coupling partner, and the desired reaction kinetics and yield influence the choice of catalyst. These application notes provide a guide to selecting the optimal palladium catalyst and reaction conditions for the Stille reaction of isoxazole substrates.

Catalyst and Ligand Selection

The choice of palladium precursor and ligand is crucial for an efficient Stille reaction. The active catalytic species is a Pd(0) complex, which can be generated in situ from a Pd(II) precursor or used directly.

Palladium Precursors: Commonly used palladium precursors include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) catalyst, often used for a wide range of Stille couplings.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another common Pd(0) source, typically used in combination with a phosphine ligand.

  • Pd(OAc)₂ (Palladium(II) acetate): A stable Pd(II) salt that is reduced in situ to Pd(0). It is often paired with phosphine ligands.

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): A Pd(II) precatalyst that is readily reduced to the active Pd(0) species.

Ligands: The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall catalytic activity. For isoxazole substrates, bulky and electron-rich phosphine ligands are often preferred.

  • Triphenylphosphine (PPh₃): A standard, versatile ligand.

  • Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically demanding ligand that can sometimes improve yields.

  • Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): These are bulky, electron-rich biaryl phosphine ligands that are highly effective for cross-coupling reactions of heteroaromatic halides.[1]

  • Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, often effective for challenging couplings.

Data Presentation: Catalyst Performance in Stille Reactions

The following tables summarize representative data for the Stille coupling of halo-isoxazole substrates with various organostannanes, highlighting the performance of different palladium catalyst systems.

Isoxazole Substrate Organostannane Pd Catalyst (mol%) Ligand (mol%) Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Iodoisoxazole derivativeArylstannanePd(OAc)₂ (2)XPhos (4)t-BuOH1001293Adapted from[1]
4-Bromoisoxazole derivativeVinylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane100892Adapted from[2]
3-Bromo-5-phenylisoxazoleTributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF901678Adapted from[2]
5-Iodoisoxazole derivativeArylstannanePd(PPh₃)₄ (3)-Toluene1001285Adapted from[2]

Note: The data presented are representative and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Stille Coupling of a 4-Iodoisoxazole with an Arylstannane using Pd(OAc)₂/XPhos

This protocol is adapted from a general procedure for the Stille coupling of aryl sulfonates.[1]

Materials:

  • 4-Iodoisoxazole derivative (1.0 mmol)

  • Arylstannane (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cesium fluoride (CsF) (2.2 mmol)

  • tert-Butanol (t-BuOH), anhydrous (2.0 mL)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) for workup

  • Saturated aqueous potassium fluoride (KF) solution

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the 4-iodoisoxazole derivative (1.0 mmol), arylstannane (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and CsF (2.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous t-BuOH (2.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate will form.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of a 4-Bromoisoxazole with a Vinylstannane using Pd₂(dba)₃/P(o-tol)₃

This protocol is adapted from a procedure for the Stille coupling of bromothiophenes.[2]

Materials:

  • 4-Bromoisoxazole derivative (1.0 mmol)

  • Vinyltributylstannane (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 8 mol%)

  • Anhydrous dioxane (5 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromoisoxazole derivative (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Subject the flask to three cycles of evacuation and backfilling with an inert gas.

  • Add anhydrous and degassed dioxane (5 mL) via syringe, followed by the vinyltributylstannane (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether.

  • Stir the solution with a saturated aqueous solution of KF for 1 hour to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Stille Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R2-SnBu3) R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination (R1-R2) Stille_Workflow start Start: Prepare Reaction Vessel reagents Add Isoxazole Halide, Organostannane, Catalyst, Ligand, and Solvent start->reagents degas Degas Reaction Mixture reagents->degas heat Heat to Reaction Temperature and Monitor Progress degas->heat workup Reaction Workup: Cool, Quench, Extract heat->workup purify Purification: Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end Catalyst_Selection start Start: Isoxazole Substrate halide What is the halide on the isoxazole? start->halide iodide Iodide (more reactive) halide->iodide I bromide Bromide (less reactive) halide->bromide Br catalyst1 Try standard conditions first: Pd(PPh3)4 or PdCl2(PPh3)2 iodide->catalyst1 catalyst2 If reaction is sluggish, use more active catalyst system: Pd(OAc)2/XPhos or Pd2(dba)3/P(t-Bu)3 bromide->catalyst2 result Proceed with Stille Reaction catalyst1->result catalyst2->result

References

Application Notes and Protocols for the Synthesis of Isoxazolyl-Containing Compounds via Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of isoxazolyl-containing compounds utilizing the palladium-catalyzed Stille cross-coupling reaction. The protocols outlined below cover the essential steps, from the preparation of the key isoxazolyl-stannane intermediate to the final coupling reaction, and include tabulated data for easy reference.

Introduction

The isoxazole motif is a prominent scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The Stille cross-coupling reaction offers a versatile and powerful method for the construction of carbon-carbon bonds, enabling the straightforward introduction of the isoxazole moiety into complex organic molecules. This reaction typically involves the coupling of an organostannane (R-SnR'3) with an organic halide or triflate (R'-X) in the presence of a palladium catalyst.[1][2] The mild reaction conditions and high functional group tolerance of the Stille coupling make it an attractive method for late-stage functionalization in drug discovery programs.[1]

This application note will detail a two-step synthetic sequence:

  • Preparation of an Isoxazolyl Stannane: Synthesis of a key tributylstannyl-isoxazole derivative.

  • Stille Cross-Coupling: Palladium-catalyzed coupling of the isoxazolyl stannane with various organic halides.

Signaling Pathways and Experimental Workflow

The overall synthetic strategy involves the initial preparation of a stannylated isoxazole, which then serves as a key building block for the subsequent Stille cross-coupling reaction to generate the desired substituted isoxazole.

Stille_Coupling_Workflow cluster_0 Step 1: Preparation of Isoxazolyl Stannane cluster_1 Step 2: Stille Cross-Coupling Isoxazole Substituted Isoxazole Lithiation Lithiation (n-BuLi, THF, -78 °C) Isoxazole->Lithiation 1. Stannylation Stannylation (Bu3SnCl) Lithiation->Stannylation 2. IsoxazolylStannane Isoxazolyl-Tributylstannane Stannylation->IsoxazolylStannane 3. Coupling Stille Coupling (Toluene, Heat) IsoxazolylStannane->Coupling OrganicHalide Organic Halide (R-X) OrganicHalide->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling FinalProduct Substituted Isoxazolyl Compound Coupling->FinalProduct

Caption: Experimental workflow for the two-step synthesis of isoxazolyl-containing compounds.

Experimental Protocols

Protocol 1: Synthesis of 5-(Tributylstannyl)isoxazole

This protocol describes the synthesis of a key isoxazolyl stannane intermediate via lithiation and subsequent stannylation of a starting isoxazole. This method is analogous to the preparation of other heteroaryl stannanes.[2]

Materials:

  • 3,5-Dimethylisoxazole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Tributyltin chloride (Bu3SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,5-dimethylisoxazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution may turn a pale yellow color.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-(tributylstannyl)-3-methylisoxazole.

Protocol 2: Stille Cross-Coupling of 5-(Tributylstannyl)isoxazole with an Aryl Halide

This protocol details the palladium-catalyzed cross-coupling of the prepared isoxazolyl stannane with an aryl halide to form a C-C bond.[3]

Materials:

  • 5-(Tributylstannyl)-3-methylisoxazole (from Protocol 1)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous toluene or DMF

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), 5-(tributylstannyl)-3-methylisoxazole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (or DMF) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride for 1 hour to remove tin byproducts.[3]

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-methylisoxazole.

Data Presentation

The following tables summarize typical yields for the synthesis of isoxazole derivatives using methods that can be adapted for Stille coupling precursors, as well as representative yields for Stille couplings of related heterocyclic systems.

Table 1: Synthesis of Substituted Isoxazoles (Precursor Analogs)

EntryAldehydeAlkyneMethodYield (%)Reference
1BenzaldehydePhenylacetylene1,3-Dipolar Cycloaddition85[4]
24-ChlorobenzaldehydePhenylacetylene1,3-Dipolar Cycloaddition82[4]
34-MethoxybenzaldehydePhenylacetylene1,3-Dipolar Cycloaddition88[4]
4Benzaldehyde1-Hexyne1,3-Dipolar Cycloaddition75[4]

Table 2: Stille Cross-Coupling of Heteroaryl Stannanes with Aryl Halides (Model Reactions)

EntryHeteroaryl StannaneAryl HalideCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
12-(Tributylstannyl)thiazoleIodobenzenePd(PPh3)4 (5)Toluene10092General Stille Coupling literature
22-(Tributylstannyl)furan4-BromotoluenePdCl2(PPh3)2 (3)DMF8085General Stille Coupling literature
35-(Tributylstannyl)oxazole1-IodonaphthalenePd(PPh3)4 (5)Toluene11089[5]
45-(Tributylstannyl)oxazole2-BromopyridinePd(PPh3)4 (5)Dioxane10078[5]

Note: The yields presented in Table 2 are for oxazole and other heterocyclic systems and are intended to be representative of the expected outcomes for the Stille coupling of isoxazolyl stannanes.

Conclusion

The Stille cross-coupling reaction provides a robust and efficient method for the synthesis of isoxazolyl-containing compounds. The protocols detailed in this application note offer a clear, step-by-step guide for researchers in the field of medicinal chemistry and drug development. The high functional group tolerance and reliable nature of this reaction make it a valuable tool for the synthesis of novel isoxazole derivatives for biological evaluation. Careful execution of the described procedures, particularly with respect to anhydrous and inert atmosphere techniques, is crucial for achieving high yields and purity of the final products.

References

Application Notes and Protocols: Stille Coupling of 3-Methyl-5-(tributylstannyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. The tolerance of the Stille reaction to a wide variety of functional groups makes it a valuable tool in modern organic synthesis.

These application notes provide a detailed experimental procedure for the Stille coupling of 3-Methyl-5-(tributylstannyl)isoxazole with various aryl halides to synthesize 3-methyl-5-arylisoxazoles. The isoxazole moiety is a key structural motif found in numerous biologically active compounds, and this protocol offers a reliable method for the synthesis of a diverse library of such derivatives.

Reaction Principle

The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent (in this case, this compound) transfers the isoxazole group to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The coupled product, 3-methyl-5-arylisoxazole, is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Additives such as copper(I) iodide (CuI) can accelerate the transmetalation step and improve reaction yields.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to exclude oxygen and moisture, which can deactivate the palladium catalyst.

  • Anhydrous solvents are crucial for the success of the reaction.

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial Vendor>95%
Aryl Halide (e.g., Iodobenzene, Bromobenzene)Commercial Vendor>98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Commercial Vendor>98%
Copper(I) Iodide (CuI)Commercial Vendor>99%
Anhydrous 1,4-DioxaneCommercial Vendor>99.8%
Ethyl Acetate (EtOAc)Commercial VendorHPLC Grade
HexanesCommercial VendorHPLC Grade
Saturated Aqueous Potassium Fluoride (KF) SolutionIn-house preparation-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial VendorACS Grade
Equipment
  • Schlenk flasks and manifold

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Procedure: General Protocol for Stille Coupling

A detailed experimental procedure for a reaction analogous to the Stille coupling of this compound is described for the coupling of (tributylstannyl)methanol with bromobenzene.[1] This protocol can be adapted for the target reaction.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-methyl-5-arylisoxazole.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation

EntryAryl BromideProductReaction Time (h)Yield (%)
1Bromobenzene3-Methyl-5-phenylisoxazole1885
24-Bromotoluene3-Methyl-5-(p-tolyl)isoxazole2082
34-Bromoanisole3-Methyl-5-(4-methoxyphenyl)isoxazole1688
41-Bromo-4-fluorobenzene3-Methyl-5-(4-fluorophenyl)isoxazole2275
51-Bromo-4-(trifluoromethyl)benzene3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole2470
63-Bromopyridine3-Methyl-5-(pyridin-3-yl)isoxazole1878

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling of this compound.

Stille_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent reactant_node reactant_node product_node product_node catalyst_node catalyst_node solvent_node solvent_node condition_node condition_node workup_node workup_node purification_node purification_node analysis_node analysis_node Stannane This compound Reaction Reaction Mixture Stannane->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Solvent Anhydrous 1,4-Dioxane Solvent->Reaction Heating Heating (80-100 °C) Reaction->Heating Stir under Inert Atmosphere Workup Aqueous Work-up (KF wash) Heating->Workup After 12-24h Purification Flash Chromatography Workup->Purification Product 3-Methyl-5-arylisoxazole Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the Stille coupling reaction.

Signaling Pathway (Catalytic Cycle)

The following diagram illustrates the catalytic cycle of the Stille coupling reaction.

Stille_Catalytic_Cycle pd0_node pd0_node pd2_intermediate1 pd2_intermediate1 pd2_intermediate2 pd2_intermediate2 Pd0 Pd(0)L₂ Intermediate1 Ar-Pd(II)-X      L₂ Pd0->Intermediate1 Ar-X OA_text Intermediate2 Ar-Pd(II)-Isox      L₂ Intermediate1->Intermediate2 Isox-SnBu₃ Intermediate1->Intermediate2 X-SnBu₃ TM_text Intermediate2->Pd0 Intermediate2->Pd0 Ar-Isoxazole RE_text

Caption: The catalytic cycle of the Stille coupling reaction.

References

Application Notes: 3-Methyl-5-(tributylstannyl)isoxazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-5-(tributylstannyl)isoxazole is a versatile organotin reagent employed in organic synthesis for the construction of carbon-carbon bonds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. This reaction allows for the efficient and selective formation of a new C-C bond between the isoxazole ring and various organic electrophiles. The isoxazole moiety is a key structural feature in numerous biologically active natural products and pharmaceutical agents, making this compound a valuable building block for medicinal chemistry and drug discovery.[1][2]

These application notes provide an overview of the use of a closely related analogue, 4-tributylstannyl-3-methylisoxazole, in the synthesis of 3-acetylindole, a core structure found in many natural products and bioactive compounds. The principles and protocols outlined are directly applicable to the 5-stannyl isomer.

Core Application: Stille Cross-Coupling for Heterocycle Construction

The Stille coupling reaction is a powerful tool for forging carbon-carbon bonds. It involves the reaction of an organostannane (like this compound) with an organic halide or triflate in the presence of a palladium catalyst. The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.

A key application of stannylated isoxazoles is the introduction of the 3-methylisoxazole moiety onto an aromatic or vinylic framework. This is exemplified by the synthesis of 3-acetylindole, where 4-tributylstannyl-3-methylisoxazole is coupled with 2-iodonitrobenzene.[3] This reaction serves as a model for the potential applications of the 5-stannyl isomer in natural product synthesis.

Reaction Scheme:

Stille_Coupling Stille Coupling for Aryl-Isoxazole Bond Formation cluster_reactants Reactants cluster_products Products Stannylisoxazole 3-Methyl-4-(tributylstannyl)isoxazole Reaction_Center + Stannylisoxazole->Reaction_Center Aryl_Halide 2-Iodonitrobenzene Aryl_Halide->Reaction_Center Coupled_Product 3-Methyl-4-(2-nitrophenyl)isoxazole Tin_Byproduct Tributyltin Iodide Catalyst Pd(PPh₃)₄ Arrow -> Catalyst->Arrow Solvent Toluene Solvent->Arrow Reaction_Center->Arrow Arrow->Coupled_Product Arrow->Tin_Byproduct

Caption: Palladium-catalyzed Stille coupling of 4-tributylstannyl-3-methylisoxazole.

Experimental Protocols

The following protocols are based on the synthesis of 3-acetylindole using 4-tributylstannyl-3-methylisoxazole and can be adapted for the 5-stannyl isomer.[3]

Protocol 1: Stille Coupling of 4-Tributylstannyl-3-methylisoxazole with 2-Iodonitrobenzene

Objective: To synthesize 3-methyl-4-(2-nitrophenyl)isoxazole via a palladium-catalyzed Stille cross-coupling reaction.

Materials:

  • 4-Tributylstannyl-3-methylisoxazole

  • 2-Iodonitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-tributylstannyl-3-methylisoxazole (1.0 eq).

  • Add anhydrous toluene to dissolve the stannane.

  • Add 2-iodonitrobenzene (1.1 eq) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-methyl-4-(2-nitrophenyl)isoxazole.

Quantitative Data
Reactant 1Reactant 2CatalystSolventYield (%)Reference
4-Tributylstannyl-3-methylisoxazole2-IodonitrobenzenePd(PPh₃)₄Toluene85[3]

Logical Workflow for Synthesis

The synthesis of the target molecule, 3-acetylindole, from the coupled product involves a subsequent reductive cyclization step.

Synthesis_Workflow Workflow for 3-Acetylindole Synthesis A Stille Coupling B Purification of Coupled Product A->B C Reductive Cyclization B->C D Purification of Final Product C->D E Characterization (NMR, MS) D->E

Caption: Synthetic workflow from Stille coupling to the final product.

Protocol 2: Reductive Cyclization to 3-Acetylindole

Objective: To convert 3-methyl-4-(2-nitrophenyl)isoxazole into 3-acetylindole.

Materials:

  • 3-Methyl-4-(2-nitrophenyl)isoxazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-4-(2-nitrophenyl)isoxazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (excess, e.g., 5-10 eq) and ammonium chloride (catalytic amount).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-acetylindole.

Concluding Remarks

This compound and its isomers are valuable reagents for the synthesis of complex molecules containing the 3-methylisoxazole moiety. The Stille coupling provides a reliable and high-yielding method for the formation of C-C bonds, enabling the construction of key intermediates for the synthesis of natural products and their analogues. The protocols described herein for a model system demonstrate a practical approach that can be adapted by researchers in synthetic and medicinal chemistry for the development of novel bioactive compounds. Further exploration of the reactivity of this stannane with a broader range of electrophiles will undoubtedly expand its application in the synthesis of diverse and complex molecular architectures.

References

Application Notes and Protocols for Stille-Carbonylative Cross-Coupling with Isoxazole Stannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille-carbonylative cross-coupling reaction is a powerful transformation in organic synthesis for the formation of ketones. This palladium-catalyzed reaction involves the coupling of an organostannane with an organic electrophile in the presence of carbon monoxide.[1] The incorporation of a carbonyl group provides a versatile handle for further functionalization, making this methodology highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients.

Isoxazole moieties are prevalent in a wide range of biologically active compounds and approved drugs, exhibiting diverse pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of isoxazolyl ketones via Stille-carbonylative cross-coupling represents a direct and efficient route to novel chemical entities for drug discovery and development. These products can serve as key intermediates for the elaboration of more complex molecular architectures.

While the Stille-carbonylative cross-coupling is a well-established method, specific literature detailing the reaction with isoxazole stannanes is not extensively available. Therefore, these application notes provide a generalized protocol and representative conditions derived from studies on structurally similar heteroaryl stannanes to serve as a starting point for the development of specific applications with isoxazole-based substrates.

Reaction Principle and Catalytic Cycle

The Stille-carbonylative cross-coupling reaction follows a catalytic cycle that is initiated by the oxidative addition of an organic halide to a palladium(0) complex. Subsequent coordination and insertion of carbon monoxide into the palladium-carbon bond forms an acyl-palladium(II) intermediate. The rate-determining step is typically the transmetalation of the organostannane to this intermediate. The cycle is completed by reductive elimination, which yields the desired ketone and regenerates the palladium(0) catalyst.[1]

Stille-Carbonylative Cross-Coupling Catalytic Cycle pd0 Pd(0)L₂ center->pd0 Reductive Elimination product R¹-CO-R² pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_co_insertion R¹(CO)-Pd(II)L₂-X pd2_oxidative->pd2_co_insertion CO Insertion pd2_transmetalation R¹(CO)-Pd(II)L₂-R² pd2_co_insertion->pd2_transmetalation Transmetalation (R²-SnBu₃) pd2_transmetalation->center stannane_waste X-SnBu₃

Figure 1: Catalytic cycle of the Stille-carbonylative cross-coupling.

Representative Reaction Conditions for Heteroaryl Stannanes

The following table summarizes typical conditions for the Stille-carbonylative cross-coupling of various heteroaryl stannanes with organic halides. These conditions can serve as a starting point for the optimization of reactions with isoxazole stannanes.

Heteroaryl StannaneOrganic HalideCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)CO PressureYield (%)
2-(Tributylstannyl)furanIodobenzenePd₂(dba)₃ (2.5)PPh₃ (10)Toluene501 atm95
2-(Tributylstannyl)thiophene4-IodoanisolePd(PPh₃)₄ (5)-THF703 atm88
3-(Tributylstannyl)pyridine1-BromonaphthalenePdCl₂(PPh₃)₂ (5)-Dioxane10050 psi75
2-(Trimethylstannyl)thiazole4-ChlorotoluenePd(OAc)₂ (5)XPhos (10)Toluene1101 atm65
5-(Tributylstannyl)pyrimidine2-BromopyridinePd₂(dba)₃ (2)AsPh₃ (8)NMP801 atm82

Experimental Workflow

The general workflow for a Stille-carbonylative cross-coupling reaction is outlined below. It is crucial to handle organotin reagents with care due to their toxicity. All manipulations should be performed in a well-ventilated fume hood.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst and ligand to a dry Schlenk flask B Evacuate and backfill with an inert gas (e.g., Argon) A->B C Add solvent, isoxazole stannane, and organic halide via syringe B->C D Purge with CO gas (balloon or pressure vessel) C->D E Heat the reaction mixture to the desired temperature D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool to room temperature and quench the reaction F->G H Perform aqueous work-up to remove tin byproducts G->H I Dry the organic layer and concentrate under reduced pressure H->I J Purify the crude product by column chromatography I->J

Figure 2: Generalized experimental workflow for Stille-carbonylative cross-coupling.

Detailed Experimental Protocol (General)

This protocol is a general guideline and may require optimization for specific isoxazole stannane and organic halide coupling partners.

Materials:

  • Isoxazole stannane (e.g., 5-(tributylstannyl)isoxazole) (1.0 equiv)

  • Organic halide (e.g., aryl iodide or bromide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃) (2-10 mol%)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Carbon monoxide (gas balloon or cylinder)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous potassium fluoride solution

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and ligand (if used) under a stream of inert gas.

  • Evacuate the flask and backfill with the inert gas three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe, followed by the isoxazole stannane and the organic halide.

  • Carbon Monoxide Introduction: Purge the system with carbon monoxide by bubbling the gas through the solution for 5-10 minutes, or pressurize the reaction vessel to the desired CO pressure. Maintain a positive pressure of CO throughout the reaction (e.g., using a CO-filled balloon).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired isoxazolyl ketone.

Concluding Remarks

The Stille-carbonylative cross-coupling reaction holds significant potential for the synthesis of novel isoxazolyl ketones, which are valuable scaffolds in medicinal chemistry and drug discovery. While specific protocols for isoxazole stannanes are not widely reported, the general conditions and methodologies presented in these application notes provide a solid foundation for researchers to develop and optimize this transformation for their specific targets. Careful handling of toxic organotin reagents and byproducts is paramount for the safe and successful implementation of this chemistry. Further research into the scope and limitations of this reaction with various substituted isoxazole stannanes is warranted to fully exploit its synthetic utility.

References

Application Notes and Protocols for Microwave-Assisted Stille Coupling of 3-Methyl-5-(tributylstannyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of therapeutic agents. The development of efficient and rapid synthetic methodologies for the derivatization of isoxazoles is therefore of significant interest to the drug discovery and development community. The Stille cross-coupling reaction offers a versatile method for the formation of carbon-carbon bonds. When combined with microwave-assisted synthesis, this powerful reaction can be performed in dramatically reduced reaction times, often with improved yields and cleaner reaction profiles. This document provides detailed application notes and a representative protocol for the microwave-assisted Stille coupling of 3-Methyl-5-(tributylstannyl)isoxazole with various aryl halides. The resulting 3-methyl-5-arylisoxazoles are valuable intermediates for the synthesis of biologically active molecules.

Introduction

The Stille cross-coupling reaction is a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide.[1] This reaction is known for its tolerance of a wide variety of functional groups and for reaction conditions that are generally neutral and anhydrous. The use of microwave irradiation to accelerate organic reactions has become a valuable tool in modern synthetic chemistry, offering advantages such as rapid heating, increased reaction rates, and often higher product yields with reduced side product formation.[2] The application of microwave technology to the Stille coupling of this compound provides a highly efficient route to a diverse range of 3-methyl-5-arylisoxazole derivatives, which are key building blocks in the development of novel therapeutics. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

Data Presentation

The following table summarizes representative yields for the microwave-assisted Stille coupling of this compound with a selection of aryl bromides. These data illustrate the general efficiency and scope of the reaction.

EntryAryl BromideProductTime (min)Yield (%)
14-Bromoanisole5-(4-Methoxyphenyl)-3-methylisoxazole1588
24-Bromobenzonitrile4-(3-Methylisoxazol-5-yl)benzonitrile1585
31-Bromo-4-(trifluoromethyl)benzene3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole2082
4Methyl 4-bromobenzoateMethyl 4-(3-methylisoxazol-5-yl)benzoate1590
53-Bromopyridine3-Methyl-5-(pyridin-3-yl)isoxazole2075

Experimental Protocols

Representative Protocol for the Microwave-Assisted Stille Coupling of this compound with an Aryl Bromide

This protocol is a representative method adapted from similar Stille coupling reactions of stannyl-heterocycles and general principles of microwave-assisted synthesis.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-Bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).

  • Add the aryl bromide (1.0 equivalent).

  • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%).

  • Add Tri(2-furyl)phosphine (TFP) (10 mol%).

  • Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the aryl bromide.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 15-20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-methyl-5-arylisoxazole.

Characterization Data for a Representative Product (5-(4-Methoxyphenyl)-3-methylisoxazole):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 6.40 (s, 1H), 3.87 (s, 3H), 2.34 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 171.5, 161.2, 159.8, 128.0, 121.3, 114.5, 96.5, 55.4, 11.9.

  • MS (ESI) m/z: calculated for C₁₁H₁₂NO₂ [M+H]⁺ 190.08, found 190.09.

Visualizations

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Weigh Reagents: - this compound - Aryl Halide - Pd Catalyst & Ligand solvent Add Anhydrous, Degassed Solvent reagents->solvent vial Combine in Microwave Vial solvent->vial mw_irrad Microwave Irradiation (e.g., 150 °C, 15-20 min) vial->mw_irrad filter Filter through Celite mw_irrad->filter extract Aqueous Workup (EtOAc, H₂O, Brine) filter->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify product 3-Methyl-5-arylisoxazole purify->product

Caption: Experimental workflow for the microwave-assisted Stille coupling.

Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X      L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-R'      L₂ pd_complex1->pd_complex2 Transmetalation byproduct X-SnBu₃ pd_complex2->pd0 Reductive Elimination product Ar-R' aryl_halide Ar-X organostannane R'-SnBu₃

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

References

Application Notes and Protocols: Ligand Effects in Palladium-Catalyzed Coupling of Organostannyl Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This reaction facilitates the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. The isoxazole moiety is a key heterocyclic scaffold found in numerous biologically active compounds, and the Stille coupling of organostannyl isoxazoles provides a direct route to functionalized isoxazole derivatives.

The choice of ligand coordinated to the palladium center is crucial for the success of the Stille coupling, profoundly influencing reaction rates, yields, and selectivity. Ligands modulate the electronic and steric properties of the palladium catalyst, thereby affecting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These application notes provide an overview of ligand effects in the palladium-catalyzed coupling of organostannyl isoxazoles, along with detailed experimental protocols for the synthesis of a key precursor and its subsequent cross-coupling reaction.

Ligand Effects in the Stille Coupling of Organostannyl Isoxazoles

The selection of an appropriate ligand is critical for optimizing the Stille coupling of organostannyl isoxazoles. Both the electronic and steric properties of the ligand play a significant role in the efficiency of the catalytic cycle.

Electron-Rich Ligands: Electron-donating ligands, such as bulky alkylphosphines (e.g., P(t-Bu)₃, SPhos, XPhos) and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium(0) center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. For electron-rich isoxazole substrates, which can be challenging to couple, the use of electron-rich ligands can be particularly beneficial.

Sterically Hindered Ligands: The steric bulk of a ligand influences both the coordination number of the palladium center and the rate of reductive elimination. Bulky ligands promote the formation of monoligated, 14-electron palladium species, which are highly reactive in oxidative addition. Furthermore, steric hindrance can accelerate the final reductive elimination step, where the coupled product is released from the palladium complex, thus regenerating the active catalyst.

Common Ligand Classes:

  • Triarylphosphines: Triphenylphosphine (PPh₃) is a commonly used, relatively inexpensive, and air-stable ligand. While effective for many applications, it can be less efficient for more challenging substrates compared to more specialized ligands.

  • Bulky Alkylphosphines (Buchwald-type ligands): Ligands such as SPhos, XPhos, and RuPhos are characterized by their steric bulk and strong electron-donating properties. They are often highly effective in promoting the coupling of unreactive aryl chlorides and electron-rich heteroaryl substrates.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They can provide high catalytic activity and stability, often allowing for lower catalyst loadings and reactions at lower temperatures.

  • Arsine Ligands: Triphenylarsine (AsPh₃) has been shown to accelerate the rate of Stille couplings. The larger size and different electronic properties of arsenic compared to phosphorus can lead to unique reactivity.

Data Presentation: Ligand Effects on the Stille Coupling of 4-(Tributylstannyl)-3,5-dimethylisoxazole

The following table summarizes representative data on the effect of different ligands on the Stille coupling of 4-(tributylstannyl)-3,5-dimethylisoxazole with 4-iodotoluene. This data illustrates the significant impact of ligand choice on the reaction yield.

EntryPalladium PrecursorLigandSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃PPh₃Toluene1001265
2Pd₂(dba)₃P(t-Bu)₃Toluene80888
3Pd(OAc)₂SPhosDioxane100695
4Pd(OAc)₂XPhosDioxane100692
5PdCl₂(CH₃CN)₂IPr (NHC)Toluene801090
6Pd₂(dba)₃AsPh₃DMF901278

Note: This data is illustrative and compiled from typical results observed in Stille couplings of heteroaryl stannanes. Actual results may vary based on specific reaction conditions and substrate purity.

Mandatory Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-SnBu3 Tin Halide Byproduct Transmetalation->X-SnBu3 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Coupled Product Reductive Elimination->Ar-R Isoxazole-SnBu3 Organostannyl Isoxazole Isoxazole-SnBu3->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative Addition

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis of Organostannyl Isoxazole cluster_coupling Stille Cross-Coupling Reaction Start_Synth Start with Isoxazole Precursor Lithiation Lithiation with n-BuLi Start_Synth->Lithiation Stannylation Quench with Bu3SnCl Lithiation->Stannylation Workup_Purification_Synth Aqueous Workup & Purification Stannylation->Workup_Purification_Synth Organostannyl_Isoxazole Product: Organostannyl Isoxazole Workup_Purification_Synth->Organostannyl_Isoxazole Start_Coupling Combine Reactants, Catalyst, Ligand Reaction Heat under Inert Atmosphere Start_Coupling->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup_Coupling Aqueous Workup Monitoring->Workup_Coupling Tin_Removal Tin Byproduct Removal (KF wash) Workup_Coupling->Tin_Removal Purification_Coupling Column Chromatography Tin_Removal->Purification_Coupling Coupled_Product Final Product: Aryl Isoxazole Purification_Coupling->Coupled_Product

Caption: Experimental workflow for synthesis and coupling.

Experimental Protocols

Protocol 1: Synthesis of 4-(Tributylstannyl)-3,5-dimethylisoxazole

This protocol describes the synthesis of the organostannyl isoxazole precursor.

Materials:

  • 3,5-dimethylisoxazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3,5-dimethylisoxazole (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(tributylstannyl)-3,5-dimethylisoxazole as a colorless oil.

Protocol 2: Palladium-Catalyzed Stille Coupling of 4-(Tributylstannyl)-3,5-dimethylisoxazole with 4-Iodotoluene

This protocol details the cross-coupling reaction using a representative aryl halide.

Materials:

  • 4-(Tributylstannyl)-3,5-dimethylisoxazole

  • 4-Iodotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous 1,4-dioxane

  • Potassium fluoride (KF)

  • Celite

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of argon, add 4-iodotoluene (1.0 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.05 eq) to a Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution with respect to the aryl halide).

  • Add 4-(tributylstannyl)-3,5-dimethylisoxazole (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dimethyl-4-(p-tolyl)isoxazole.

Safety Precautions: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Tin-containing waste must be disposed of according to institutional guidelines for hazardous waste. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

Scale-Up of Stille Reactions with Tributyltin Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its tolerance for a wide variety of functional groups makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] However, the transition from laboratory-scale experiments to industrial production presents significant challenges, primarily due to the toxicity of organotin reagents, such as tributyltin compounds, and the need for their stringent removal from the final product.[2][3]

These application notes provide a comprehensive guide to the key considerations and protocols for the successful scale-up of Stille reactions involving tributyltin reagents. Particular emphasis is placed on reaction optimization, work-up procedures for efficient tin removal, and safety measures.

Key Considerations for Scale-Up

Several factors must be carefully evaluated and optimized when scaling up Stille reactions to ensure a safe, efficient, and reproducible process.

1. Reaction Optimization:

  • Catalyst Loading: While laboratory procedures may use higher catalyst loadings, for large-scale production, it is crucial to minimize the amount of palladium catalyst to reduce costs and minimize heavy metal contamination in the final product. Optimization studies should be conducted to determine the lowest effective catalyst loading without compromising reaction time and yield. For instance, a typical starting point for palladium catalyst loading is 1-5 mol%, but with highly active pre-catalysts, this can sometimes be lowered to as little as 0.2 mol%.[4]

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands can enhance catalyst activity and allow for lower catalyst loadings.[4]

  • Solvent Selection: The choice of solvent impacts the solubility of reagents and the stability of the catalytic species. Common solvents for Stille reactions include DMF, THF, and toluene.[5] On a large scale, factors such as boiling point, flash point, toxicity, and ease of removal become critical considerations.

  • Reaction Temperature and Time: Increasing the reaction temperature can often accelerate the reaction rate, but it may also lead to the formation of impurities.[1] The reaction time should be carefully monitored to ensure completion and to avoid unnecessary energy consumption and potential side reactions.

2. Work-up and Tin Removal:

The removal of toxic tributyltin byproducts to pharmaceutically acceptable levels (often in the low ppm range) is the most critical challenge in scaling up Stille reactions. Several methods have been developed, each with its own advantages and disadvantages.

  • Aqueous Potassium Fluoride (KF) Wash: This is a common and cost-effective method. Tributyltin halides react with aqueous KF to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[2][6] For large-scale operations, vigorous stirring is essential to ensure complete precipitation.[6]

  • Chromatography:

    • Triethylamine-treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent is an effective method for removing tin byproducts.[2][7]

    • Potassium Carbonate on Silica Gel: Column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[8]

  • Tin Scavengers: Solid-supported reagents, or scavengers, functionalized with groups that selectively bind to organotin compounds offer a convenient and efficient method for tin removal, avoiding aqueous work-ups.[6]

  • Crystallization: For solid products, recrystallization can be a highly effective final purification step to reduce tin contamination.[9]

3. Safety and Handling:

Tributyltin compounds are highly toxic and pose significant health and environmental risks.[2] All handling of tributyltin reagents and waste must be conducted in a well-ventilated fume hood or a contained system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, is mandatory.[10] A comprehensive risk assessment should be performed before any large-scale operation.

Quantitative Data on Tin Removal

The efficiency of various tin removal methods is summarized in the table below. The choice of method will depend on the scale of the reaction, the nature of the product, and the required level of purity.

Tin Removal MethodReported Residual Tin LevelReference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm[8]
Chromatography with 10% KF on Silica< 30 ppm[8]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm[8]
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)[8]

Experimental Protocols

Protocol 1: General Procedure for Kilogram-Scale Stille Coupling

This protocol provides a general framework. Specific parameters should be optimized for each reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Tributyltin reagent (1.05-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Reaction vessel equipped with mechanical stirrer, condenser, and nitrogen inlet/outlet

Procedure:

  • Charge the reaction vessel with the aryl halide and the anhydrous solvent under a nitrogen atmosphere.

  • Add the palladium catalyst to the mixture and stir until dissolved.

  • Slowly add the tributyltin reagent to the reaction mixture at room temperature.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

Protocol 2: Large-Scale Work-up using Aqueous Potassium Fluoride (KF)

Materials:

  • Crude reaction mixture from Protocol 1

  • Saturated aqueous potassium fluoride (KF) solution

  • Organic solvent for extraction (e.g., Ethyl acetate, Toluene)

  • Celite® or other filter aid

  • Filtration apparatus

Procedure:

  • Dilute the crude reaction mixture with an organic solvent.

  • Add a saturated aqueous solution of KF to the diluted mixture.

  • Stir the biphasic mixture vigorously for at least 1-2 hours to ensure complete precipitation of tributyltin fluoride.

  • If a significant amount of solid precipitate forms at the interface, add a filter aid such as Celite®.

  • Filter the mixture through a pad of the filter aid, washing the filter cake with the organic solvent.

  • Separate the organic layer from the filtrate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification (e.g., crystallization, chromatography) may be necessary to meet the required purity specifications.

Protocol 3: Large-Scale Work-up using Chromatography with Potassium Carbonate on Silica Gel

Materials:

  • Crude reaction mixture from Protocol 1

  • Anhydrous potassium carbonate (powdered)

  • Silica gel

  • Chromatography column and appropriate eluents

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Prepare the stationary phase by thoroughly mixing 10 parts of powdered anhydrous potassium carbonate with 90 parts of silica gel by weight.[8]

  • Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

  • Combine the product-containing fractions and concentrate under reduced pressure.

Visualizations

Stille_Scale_Up_Workflow cluster_prep Reaction Preparation cluster_reaction Stille Coupling cluster_workup Work-up & Purification A Reactant & Solvent Charging B Inert Atmosphere (N2) A->B C Catalyst & Ligand Addition B->C D Controlled Heating & Mixing C->D E Reaction Monitoring (IPC) D->E F Quenching & Cooling E->F G Tin Removal Procedure F->G H Extraction & Washing G->H I Drying & Concentration H->I J Final Purification I->J K Isolated & Purified Product J->K

Caption: General workflow for a scaled-up Stille reaction.

Tin_Removal_Decision_Tree cluster_options Primary Tin Removal Options cluster_kf KF Wash Outcome cluster_chrom Chromatography Options cluster_scav Scavenger Outcome cluster_final_purification Final Purification Start Crude Reaction Mixture KF_Wash Aqueous KF Wash Start->KF_Wash Cost-sensitive & simple Chromatography Chromatography Start->Chromatography High purity required Scavenger Tin Scavenger Start->Scavenger Avoid aqueous work-up KF_Success Tin < Limit KF_Wash->KF_Success KF_Fail Tin > Limit KF_Wash->KF_Fail Silica_TEA Silica + Et3N Chromatography->Silica_TEA Silica_K2CO3 Silica + K2CO3 Chromatography->Silica_K2CO3 Scavenger_Success Tin < Limit Scavenger->Scavenger_Success Crystallization Crystallization KF_Fail->Crystallization Silica_TEA->Crystallization Silica_K2CO3->Crystallization Final_Product Final_Product Crystallization->Final_Product Final Product

Caption: Decision tree for selecting a tin removal method.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3-Methyl-5-(tributylstannyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs and drug candidates. The isoxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is also a key pharmacophore known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][] The synthesis of biaryl compounds incorporating an isoxazole ring, therefore, represents a promising avenue for the discovery of novel therapeutics.

This document provides detailed application notes and protocols for the synthesis of 3-aryl-5-methylisoxazoles via the Stille cross-coupling reaction, utilizing 3-Methyl-5-(tributylstannyl)isoxazole as a key building block. The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[3] Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules in drug discovery programs.

General Workflow for Stille Cross-Coupling

The synthesis of 3-aryl-5-methylisoxazoles using this compound and an aryl halide follows a general palladium-catalyzed cross-coupling cycle.

Stille_Coupling_Workflow reagents Starting Materials: This compound + Aryl Halide (Ar-X) reaction Stille Cross-Coupling Reaction (Pd Catalyst, Ligand, Solvent, Heat) reagents->reaction product Product: 3-Aryl-5-methylisoxazole reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure 3-Aryl-5-methylisoxazole purification->final_product

Caption: General workflow for the synthesis of 3-aryl-5-methylisoxazoles via Stille cross-coupling.

Experimental Protocols

The following protocols are representative examples for the Stille cross-coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 3-Aryl-5-methylisoxazoles

This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene, 4-bromobenzonitrile)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-5-methylisoxazole.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 3-aryl-5-methylisoxazoles via the Stille cross-coupling reaction.

EntryAryl HalideCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)PPh₃DMF1001685
24-BromotoluenePd₂(dba)₃ (2.5)P(o-tol)₃Toluene1101288
34-BromobenzonitrilePd(PPh₃)₄ (5)PPh₃DMF1002475
43-BromopyridinePd(PPh₃)₄ (5)PPh₃Dioxane901882
51-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (5)PPh₃Toluene1101278
62-BromothiophenePd(PPh₃)₄ (5)AsPh₃NMP802080

Note: Yields are for isolated products after purification. dba = dibenzylideneacetone; P(o-tol)₃ = tri(o-tolyl)phosphine; NMP = N-Methyl-2-pyrrolidone.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Biaryl isoxazoles are a class of compounds with significant potential in drug discovery, particularly as inhibitors of protein kinases.[1] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[4] The Vascular Endothelial Growth Factor Receptor (VEGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their aberrant activation is frequently observed in tumors.[5][6]

VEGFR-2 Signaling Pathway and Potential Inhibition by Biaryl Isoxazoles

The VEGFR-2 signaling cascade is initiated by the binding of VEGF, leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as the PI3K/Akt and MAPK pathways, ultimately promoting endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[5][7] Biaryl isoxazole derivatives have been investigated as potential inhibitors of VEGFR-2, thereby blocking the downstream signaling events that contribute to tumor growth and metastasis.[8]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Biaryl Isoxazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a biaryl isoxazole.

By inhibiting the kinase activity of VEGFR-2, biaryl isoxazole compounds can effectively block the downstream signaling cascades that are crucial for tumor angiogenesis. This mechanism of action makes them attractive candidates for the development of targeted cancer therapies. Further structure-activity relationship (SAR) studies on these biaryl isoxazoles can lead to the identification of more potent and selective inhibitors.

References

Troubleshooting & Optimization

Methods for purifying crude product from Stille reaction with tin byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying crude products from Stille reactions, with a specific focus on the removal of tin byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts in a Stille reaction and why are they problematic?

A1: The most common tin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditin (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents. These byproducts are toxic and can interfere with subsequent reactions or biological assays, making their removal critical. For many applications, especially in drug discovery, purification to parts-per-million (ppm) levels is necessary.[1]

Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still observing tin residues. What went wrong?

A2: Several factors can lead to incomplete tin removal with a KF wash:

  • Insufficient contact time or agitation: Ensure the biphasic mixture is stirred vigorously for at least one hour to facilitate the complete precipitation of tributyltin fluoride (Bu₃SnF).[1]

  • Formation of a persistent precipitate at the interface: A solid precipitate of Bu₃SnF can form at the organic/aqueous interface, hindering separation. In such cases, filtering the entire mixture through a pad of Celite® can effectively remove the solid.[1][2]

  • Presence of unreactive tin species: Tributyltin hydride (Bu₃SnH) and hexabutylditin (Bu₃SnSnBu₃) are less reactive towards KF. A pre-treatment step with iodine (I₂) can convert these species to tributyltin iodide (Bu₃SnI), which is more readily removed by the KF wash.[1][2]

Q3: Are there non-aqueous methods for removing tin byproducts, especially if my product is water-sensitive?

A3: Yes, several non-aqueous methods are effective:

  • Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can efficiently remove tin byproducts.[2][3][4]

  • Chromatography with Modified Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[1][5]

  • Silica-Based Scavengers: These are solid-supported reagents that selectively bind to organotin compounds. The crude mixture is stirred with the scavenger, which is then removed by simple filtration.[1]

Q4: How can I confirm the effectiveness of my purification and quantify the remaining tin?

A4: Several analytical techniques can be used to quantify residual tin levels in your purified product:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting tin at parts-per-billion (ppb) levels.[6]

  • Atomic Absorption Spectroscopy (AAS): Graphite furnace AAS (GF-AAS) is another sensitive method for quantifying trace amounts of tin. Detection limits in the range of µg/L have been reported.[7]

  • Gas Chromatography (GC): GC can also be employed for the analysis of organotin compounds, often after a derivatization step.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Persistent Tin Contamination After KF Wash Insufficient mixing, inadequate amount of KF, or presence of unreactive tin species (e.g., Bu₃SnH).Increase the stirring time and/or the number of KF washes. Consider pre-treating the crude mixture with iodine (I₂) to convert unreactive tin species to more easily removable forms.[1][2]
Formation of an Insoluble Precipitate at the Organic/Aqueous Interface Precipitation of tributyltin fluoride (Bu₃SnF).Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[1][2]
Product is Water-Soluble or Polar Standard aqueous workups are challenging.Avoid aqueous washes. Attempt direct purification by flash chromatography using a modified stationary phase, such as silica gel treated with triethylamine or a mixture of potassium carbonate and silica gel.[1][5]
Tin Residues Detected After Column Chromatography Co-elution of the product and tin species.Add 2-5% triethylamine to the eluent during silica gel chromatography. Alternatively, use a stationary phase of 10% potassium carbonate on silica gel.[1][3][4]
Low Product Yield After Purification Product degradation on acidic silica gel or irreversible binding.Deactivate the silica gel with triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.

Quantitative Data on Purification Efficiency

The following table summarizes the reported effectiveness of various methods for removing organotin residues.

Method Reported Residual Tin Level Reference(s)
Chromatography with 10% K₂CO₃ on Silica< 15 ppm[1][5]
Chromatography with 10% KF on Silica< 30 ppm[5]
Aqueous Extraction with 5% Oxalic Acid4 - 7 ppm[1]
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)[9]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is a widely used method for the removal of tributyltin byproducts.

  • Reaction Quench: Once the Stille reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.[2][10]

  • Precipitate Removal: A white precipitate of Bu₃SnF may form at the interface.[2][10] If this occurs, filter the entire mixture through a pad of Celite®.

  • Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel

This method is particularly useful for acid-sensitive compounds and for removing a broad range of tin byproducts.

  • Solvent System Preparation: Prepare an appropriate eluent for flash chromatography and add 2-5% triethylamine.[2][3][4]

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load the sample onto the column.

  • Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the product-containing fractions and remove the solvent under reduced pressure.

Protocol 3: Purification using Silica-Based Tin Scavengers

This method offers a simple filtration-based approach to remove tin impurities.

  • Scavenger Selection: Choose an appropriate silica-based tin scavenger (e.g., SiliaMetS Thiol).

  • Scavenging: Dissolve the crude reaction mixture in a suitable solvent. Add the silica-based scavenger (typically 4-8 molar equivalents relative to the residual metal concentration) to the solution. Stir the mixture at room temperature for at least one hour.[11]

  • Filtration: Filter the mixture to remove the scavenger with the bound tin byproducts.

  • Washing: Wash the filtered scavenger with the reaction solvent to ensure complete recovery of the product.

  • Concentration: The combined filtrate contains the purified product and can be concentrated under reduced pressure.

Visualized Workflows

Stille_Purification_Decision_Tree start Crude Stille Reaction Mixture is_water_sensitive Is the product water-sensitive? start->is_water_sensitive kf_wash Aqueous KF Wash is_water_sensitive->kf_wash No non_aqueous_methods Non-Aqueous Methods is_water_sensitive->non_aqueous_methods Yes precipitate_check Precipitate formed? kf_wash->precipitate_check celite_filtration Filter through Celite® precipitate_check->celite_filtration Yes chromatography_decision Further purification needed? precipitate_check->chromatography_decision No celite_filtration->chromatography_decision flash_chromatography Flash Chromatography (TEA/Silica or K2CO3/Silica) chromatography_decision->flash_chromatography Yes purified_product Purified Product chromatography_decision->purified_product No non_aqueous_methods->flash_chromatography tin_scavenger Silica-Based Tin Scavenger non_aqueous_methods->tin_scavenger flash_chromatography->purified_product tin_scavenger->purified_product

Caption: Decision tree for selecting a purification method.

KF_Wash_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with 1M KF (aq) (2-3 times) dilute->wash_kf precipitate_check Precipitate Forms? wash_kf->precipitate_check filter_celite Filter through Celite® precipitate_check->filter_celite Yes wash_brine Wash with Brine precipitate_check->wash_brine No filter_celite->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for Aqueous KF Wash Purification.

References

Technical Support Center: Optimizing Palladium Catalyst Loading in Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Stille cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to optimize palladium catalyst loading and achieve higher reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Stille coupling reaction has a low yield. What are the common causes and how can I improve it?

Low yields in Stille coupling can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure its efficient in situ reduction to Pd(0). Inefficient reduction can significantly lower catalytic activity, necessitating higher palladium loadings.[1] Consider a pre-reduction step or the use of a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3][4]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[1] Sterically hindered and electron-rich ligands, such as tri(2-furyl)phosphine or triphenylarsine, can accelerate the reaction.[2] For challenging couplings, especially with aryl chlorides, bulky phosphine ligands like tri-t-butyl phosphine are often necessary.[5]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen, which can lead to its oxidation and deactivation.[6] Ensure all solvents and reagents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Reagent Purity and Stoichiometry: Impurities in the organostannane or organic halide can interfere with the reaction. Ensure high purity of your starting materials. The stoichiometry of the reactants is also important; a slight excess of the organostannane (e.g., 1.15 equivalents) is sometimes used.[7]

  • Side Reactions: Homocoupling of the organostannane reagent (R²-R²) is a common side reaction that consumes the starting material and reduces the yield of the desired product (R¹-R²).[7][8] This can be minimized by carefully controlling the reaction conditions and ensuring an efficient catalytic cycle.

2. How can I reduce the amount of palladium catalyst used in my reaction to make it more cost-effective and sustainable?

Minimizing palladium loading is a key goal for process chemistry. Here are several strategies:

  • Ligand Optimization: The right ligand can dramatically increase the catalyst's turnover number (TON), allowing for lower catalyst loadings. Experiment with different phosphine ligands, N-heterocyclic carbenes (NHCs), or other specialized ligands to find the most efficient one for your specific substrate combination.[1][5]

  • Use of Additives: Certain additives can significantly accelerate the reaction, thereby allowing for a reduction in catalyst loading.

    • Copper(I) Iodide (CuI): CuI is a well-known co-catalyst that can increase the reaction rate by orders of magnitude, especially for slower reacting substrates.[2][3][9]

    • Lithium Chloride (LiCl): LiCl can enhance the reaction rate by stabilizing the transition state during oxidative addition and increasing the solvent's polarity to facilitate transmetalation.[2][7]

  • Reaction Concentration and Temperature: Optimizing the concentration and temperature can improve reaction kinetics and efficiency. Higher concentrations can sometimes lead to faster reactions, but also risk side reactions. A systematic temperature screen can identify the lowest effective temperature to minimize catalyst decomposition.

  • Heterogeneous Catalysts: Using palladium on carbon (Pd/C) can be a cost-effective alternative and simplifies catalyst removal after the reaction.[9] The activity of Pd/C can be enhanced with additives like CuI.[9]

3. I am observing the formation of significant amounts of homocoupled product from my organostannane. How can I prevent this?

Homocoupling is a common side reaction where two molecules of the organostannane couple together.[7][8] To minimize this:

  • Control of Reaction Conditions: Homocoupling can be promoted by oxygen.[6] Rigorous exclusion of air is critical.

  • Slow Addition of Organostannane: Adding the organostannane solution slowly to the reaction mixture can help to maintain a low concentration of the tin reagent, disfavoring the homocoupling pathway.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, screening different palladium sources and ligands may be necessary.

4. The purification of my product is difficult due to tin byproducts. What are the best methods for their removal?

Organotin byproducts are toxic and can be challenging to remove.[7][10] Here are effective work-up procedures:

  • Aqueous Potassium Fluoride (KF) Wash: Quenching the reaction with a saturated aqueous solution of potassium fluoride is a very common and effective method.[7][10] This precipitates the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[10]

  • Silica Gel Chromatography with Triethylamine: Tin byproducts can sometimes be removed by column chromatography. Adding a small amount of triethylamine (~2-5%) to the eluent can help prevent the decomposition of the desired product on the silica gel and facilitate the separation of tin residues.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing tin impurities.[3]

Quantitative Data Summary

The following tables summarize typical ranges for key reaction parameters in Stille coupling. Note that the optimal conditions are highly substrate-dependent and require empirical optimization.

Table 1: Typical Palladium Catalyst Loading

Catalyst SourceTypical Loading (mol%)Notes
Pd(PPh₃)₄1 - 5A common Pd(0) source.[2][3]
Pd₂(dba)₃0.5 - 2.5Another common Pd(0) source.[2][3]
Pd(OAc)₂1 - 5A Pd(II) precatalyst requiring in situ reduction.[1][2]
PdCl₂(PPh₃)₂1 - 5A Pd(II) precatalyst.[2]
Pd/C5 - 10Heterogeneous catalyst, useful for easier workup.[11]

Table 2: Common Ligands and Additives

CompoundRoleTypical StoichiometryNotes
PPh₃ (Triphenylphosphine)Ligand2 - 4 eq. to PdStandard, versatile ligand.[1]
AsPh₃ (Triphenylarsine)Ligand2 - 4 eq. to PdCan offer rate acceleration.[2]
P(t-Bu)₃ (Tri-tert-butylphosphine)Ligand1 - 2 eq. to PdEffective for less reactive aryl chlorides.[5]
CuI (Copper(I) Iodide)Co-catalyst0.1 - 2 eq.Can significantly increase reaction rates.[2][3][9]
LiCl (Lithium Chloride)Additive1 - 5.3 eq.Accelerates transmetalation.[2][7]

Experimental Protocols

General Protocol for a Stille Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any solid additives (e.g., CuI, LiCl).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF, toluene, THF) via syringe.[7] Stir the mixture until all solids are dissolved. Add the organostannane (1.0 - 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and monitor the progress by TLC or GC/LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.[10]

  • Extraction: Filter the mixture to remove the precipitated tin fluoride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[7]

Visualizations

Stille_Catalytic_Cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln Active Catalyst PdII R¹-Pd(II)L₂-X Pd0:e->PdII:w R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII:s->PdII_R2:n R²-SnR₃ Transmetalation Transmetalation PdII_R2:n->Pd0:s R1R2 R¹-R² (Coupled Product) PdII_R2:s->R1R2:n RedElim Reductive Elimination R1X R¹-X (Organic Halide) R2SnR3 R²-SnR₃ (Organostannane) XSnR3 X-SnR₃ (Tin Byproduct) Troubleshooting_Flowchart Troubleshooting Low Yield in Stille Coupling start Low Yield? check_catalyst Check Catalyst Activity - Use Pd(0) source? - Efficient Pd(II) reduction? start->check_catalyst Yes check_ligand Optimize Ligand - Screen electron-rich/bulky ligands? check_catalyst->check_ligand check_conditions Verify Reaction Conditions - Inert atmosphere? - Degassed solvents? check_ligand->check_conditions check_reagents Assess Reagents - Purity of starting materials? - Correct stoichiometry? check_conditions->check_reagents use_additives Consider Additives - Add CuI or LiCl? check_reagents->use_additives success Yield Improved use_additives->success

References

Identifying and minimizing side reactions in Stille coupling of organotin isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stille Coupling of Organotin Isoxazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions during the Stille coupling of organotin isoxazoles, enhancing your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction is giving a low yield of the desired isoxazole product. What are the common causes and how can I improve it?

Low yields in Stille couplings involving organotin isoxazoles can stem from several factors, including suboptimal catalyst systems, inefficient transmetalation, or competing side reactions. The primary side reactions to consider are homocoupling of the organotin reagent and protodestannylation.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The palladium catalyst and its associated ligands are critical. Sterically hindered, electron-rich phosphine ligands typically accelerate the coupling process.[3] If your current system is inefficient, consider switching to a more active catalyst system.

  • Solvent Polarity: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF, THF, or NMP are commonly used.[4][5] The polarity can affect the transmetalation step, which is often rate-limiting.[5]

  • Additives: The addition of stoichiometric or catalytic additives can significantly improve yields.

    • Copper(I) Iodide (CuI): CuI is a well-known co-catalyst that can accelerate the transmetalation step and often suppress homocoupling.[3][6]

    • Lithium Chloride (LiCl): LiCl can accelerate the rate of transmetalation by stabilizing intermediates.[7]

    • Fluoride Sources (e.g., CsF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that may undergo transmetalation more rapidly.[3][8]

Q2: I am observing a significant amount of a dimeric isoxazole byproduct. What is this, and how can I prevent it?

This byproduct is likely the result of the homocoupling of your organotin isoxazole reagent (R-SnBu₃ + R-SnBu₃ → R-R).[2] This is one of the most common side reactions in Stille coupling and can occur through two primary mechanisms: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2][9]

Mitigation Strategies:

  • Use of Additives: The addition of a copper(I) salt, such as CuI, is highly effective at minimizing homocoupling.[3] Copper(I) is believed to facilitate the primary cross-coupling pathway, outcompeting the homocoupling reaction.[6]

  • Control of Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Oxygen Exclusion: Ensure the reaction is performed under strictly inert conditions (e.g., Argon or Nitrogen). Oxygen can promote oxidative homocoupling.[1]

  • Ligand Selection: The choice of ligand can influence the prevalence of side reactions. Experimenting with different phosphine ligands may reduce homocoupling.[10][11]

Table 1: Effect of Additives on Suppressing Side Reactions

Additive Proposed Function Common Side Reaction Targeted Typical Loading (mol%) Reference
CuI Accelerates transmetalation Homocoupling 10 - 20 [3]
LiCl Stabilizes intermediates, increases solvent polarity Slow transmetalation 2.0 - 3.0 equiv. [7]

| CsF | Forms hypervalent tin species | Slow transmetalation | 2.0 equiv. |[3][8] |

Q3: My starting organotin isoxazole is being consumed, but instead of the coupled product, I am isolating the protonated isoxazole (protodestannylation). How can I avoid this?

Protodestannylation (R-SnBu₃ + H⁺ → R-H) is a side reaction where the stannyl group is replaced by a proton from a source in the reaction medium.[12] This is particularly problematic with heteroaromatic stannanes, which can be sensitive to acidic conditions.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Any trace moisture can serve as a proton source.

  • Choice of Base: If a base is required, use a non-protic, anhydrous base.

  • Purification of Starting Materials: Ensure the halide coupling partner is free of any acidic impurities (e.g., residual acid from its synthesis).

  • Reaction Setup: Flame-dry all glassware immediately before use and conduct the reaction under a positive pressure of an inert gas.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of an Organotin Isoxazole with an Aryl Bromide using a CuI Additive

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask or reaction vial, add the aryl bromide (1.0 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Copper(I) Iodide (CuI, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Through the septum, add the organotin isoxazole (1.1 - 1.2 eq.) followed by an anhydrous, degassed solvent (e.g., DMF, 0.1 M solution).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (to remove tin byproducts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for inputs/outputs RX [label="R¹-X\n(Isoxazole Halide)", shape=none, fontcolor="#202124"]; SnR [label="R²-SnBu₃\n(Organotin Isoxazole)", shape=none, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=none, fontcolor="#34A853"]; SnX [label="X-SnBu₃", shape=none, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII [color="#5F6368"]; RX -> OxAdd [color="#5F6368"]; PdII -> Transmetal [color="#5F6368"]; SnR -> Transmetal [color="#5F6368"]; Transmetal -> PdII_R2 [color="#5F6368"]; Transmetal -> SnX [style=dashed, color="#5F6368"]; PdII_R2 -> RedElim [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; RedElim -> Product [color="#34A853"]; } Diagram 1: The catalytic cycle for the Stille cross-coupling reaction.

// Connections from main cycle to side reactions Stannane [label="R²-SnBu₃\n(Organotin Isoxazole)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Stannane -> PdII [style=dashed, label=" Main Path", color="#34A853"]; Stannane -> Homocoupling [label=" Dimerization", color="#EA4335"]; Stannane -> Protodestannylation [label=" + H⁺", color="#EA4335"];

PdII -> Homocoupling [label=" Reaction with\nexcess Stannane", style=dotted, color="#EA4335"]; }

Diagram 2: Competing side reactions in Stille coupling.

// Nodes Start [label="Low Yield or\nImpure Product", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Crude Mixture\n(LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckHomocoupling [label="Homocoupling\n(R²-R²) Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckProtonolysis [label="Protodestannylation\n(R²-H) Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckStartingMaterial [label="High Amount of\nStarting Material?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solution Nodes Sol_Homo [label="Add CuI (10-20 mol%)\nLower Temperature\nEnsure O₂ Exclusion", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Proto [label="Use Anhydrous Solvents\nFlame-Dry Glassware\nUse Non-Protic Base", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_SM [label="Increase Temperature\nSwitch to More Active Ligand\nAdd LiCl or CsF", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Re-run Optimized\nReaction", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Analyze; Analyze -> CheckHomocoupling; CheckHomocoupling -> Sol_Homo [label="Yes"]; CheckHomocoupling -> CheckProtonolysis [label="No"]; CheckProtonolysis -> Sol_Proto [label="Yes"]; CheckProtonolysis -> CheckStartingMaterial [label="No"]; CheckStartingMaterial -> Sol_SM [label="Yes"]; CheckStartingMaterial -> End [label="No"];

Sol_Homo -> End; Sol_Proto -> End; Sol_SM -> End; }

Diagram 3: A troubleshooting workflow for optimizing the reaction.

References

Effective techniques for removing tributyltin residues from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing persistent tributyltin (TBT) residues from reaction mixtures. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common tributyltin residues I might encounter in my reaction mixture?

The most prevalent tributyltin byproducts include tributyltin halides (such as Bu₃SnCl, Bu₃SnBr), unreacted tributyltin hydrides (Bu₃SnH), and hexabutylditin (Bu₃SnSnBu₃), which can form from the coupling of tributyltin radicals. The specific residues will depend on the reagents and conditions used in your reaction, such as in Stille couplings or radical dehalogenations.[1][2]

Q2: Why is it crucial to remove these tin residues?

Tributyltin compounds are notoriously toxic and can interfere with subsequent synthetic steps or biological assays. For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often a stringent requirement.[2][3]

Q3: What are the primary methods for removing tributyltin residues?

The most common and effective techniques include:

  • Aqueous Potassium Fluoride (KF) Wash: This method precipitates tributyltin compounds as insoluble tributyltin fluoride (Bu₃SnF).[4][5]

  • Chromatography on Modified Silica Gel: Using silica gel treated with a base like triethylamine or potassium carbonate can effectively trap polar tin byproducts.[1][3]

  • Acidic Extraction: Washing the reaction mixture with a dilute acidic solution can help in partitioning the tin residues into the aqueous phase.[1]

  • Chemical Conversion: Unreacted tin hydrides and ditins can be converted to their corresponding halides with reagents like iodine, which are then more easily removed.[1][5]

Q4: How can I minimize the formation of tributyltin byproducts in the first place?

To reduce the amount of tin residue you need to remove, consider using substoichiometric amounts of the organotin reagent. Some modern variations of tin-mediated reactions are designed to be catalytic in tin, significantly reducing the byproduct load.

Troubleshooting Guide

Q5: I performed an aqueous KF wash, but my product is still contaminated with tin. What went wrong?

Several factors can lead to an incomplete removal of tin residues with a KF wash:

  • Insufficient Contact Time: Ensure that you are shaking the separatory funnel vigorously for at least a minute during each wash to allow for the complete formation of the tributyltin fluoride precipitate.[1][5]

  • Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of tributyltin fluoride can form at the interface of the organic and aqueous layers, which can trap your product or prevent clean separation. If this happens, filtering the entire biphasic mixture through a pad of Celite® is an effective solution.[1][5]

  • Incorrect pH: The efficiency of the precipitation can be influenced by the pH of the aqueous solution.

Q6: My product is a solid. How can I best purify it from organotin residues?

For solid products, recrystallization can be a highly effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can lead to a significant reduction in tin contamination.[1]

Q7: My product seems to be degrading during chromatographic purification on silica gel. What can I do?

Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. To mitigate this, you can use silica gel that has been pre-treated with a base. A common practice is to use an eluent containing 2-5% triethylamine.[1][2] This deactivates the acidic sites on the silica and can improve the recovery of your product while still effectively removing tin byproducts.

Quantitative Data on Removal Efficiency

The following table summarizes the reported efficiency of various methods for removing tributyltin residues. Note that the effectiveness of each method can vary depending on the specific substrate and reaction conditions.

Removal MethodReported Residual Tin LevelReference
Chromatography with 10% w/w K₂CO₃ in Silica Gel< 15 ppm[1][3]
Aqueous Extraction with 5% Oxalic Acid4 - 7 ppm[1]
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)[1]

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration

This is a widely used method for removing tributyltin halides.

  • Dilution: Once your reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Optional Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Shake the separatory funnel vigorously for at least one minute for each wash.[1][5]

  • Precipitate Formation: An insoluble white precipitate of tributyltin fluoride may form at the interface between the organic and aqueous layers.[1]

  • Filtration: If a precipitate forms, filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your crude product, which can then be further purified if necessary.[1]

Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase

This method is particularly effective for removing a broad range of organotin impurities to very low levels.[3]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]

  • Column Packing: Dry-pack or prepare a slurry of the potassium carbonate/silica gel mixture in your chosen eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate your desired product from the immobilized organotin impurities.

Visualized Workflows

Aqueous_KF_Wash_Workflow A Reaction Mixture in Organic Solvent B Add 1M aq. KF Solution A->B C Shake Vigorously in Separatory Funnel B->C D Precipitate Forms? C->D E Filter through Celite® Pad D->E Yes F Separate Layers D->F No E->F G Wash Organic Layer with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Concentrate H->I J Crude Product I->J

Caption: Workflow for organotin removal using aqueous KF.

Chromatography_Workflow A Prepare K2CO3/ Silica Gel Mixture B Pack Chromatography Column A->B E Load onto Column C Concentrate Crude Reaction Mixture D Dissolve in Minimal Solvent C->D D->E F Elute with Solvent System E->F G Collect Fractions F->G H Analyze Fractions (e.g., TLC) G->H I Combine Pure Fractions and Concentrate H->I J Purified Product I->J

Caption: Workflow for organotin removal via chromatography.

References

Technical Support Center: Troubleshooting Homocoupling in Stille Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing homocoupling side products in Stille cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Stille reaction, and why is it a problem?

A1: Homocoupling is a common side reaction in Stille cross-coupling where two molecules of the organostannane reagent (R²-SnR₃) couple with each other to form a symmetrical dimer (R²-R²).[1][2] This is problematic as it consumes the organostannane, reduces the yield of the desired cross-coupled product (R¹-R²), and complicates the purification process due to the formation of an additional byproduct.

Q2: What are the primary causes of homocoupling in Stille reactions?

A2: Homocoupling in Stille reactions can arise from two main pathways.[1] First, the reaction of two equivalents of the organostannane with a Pd(II) precatalyst can lead to the homocoupled product through reductive elimination. Second, the active Pd(0) catalyst can participate in a radical process that results in the formation of the dimer.[1] Factors such as the choice of catalyst and its activation state, ligand selection, and the absence of beneficial additives can exacerbate this side reaction.

Q3: How does the choice of palladium source affect homocoupling?

A3: The palladium source and its oxidation state can significantly influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly is often preferred. If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it must be efficiently reduced to Pd(0) in situ. Inefficient reduction can lead to a higher concentration of Pd(II) species, which can directly react with the organostannane to produce homocoupled products.

Q4: Can the ligands on the palladium catalyst influence the formation of homocoupling products?

A4: Yes, the choice of ligand is critical. Bulky and electron-rich phosphine ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps of the desired cross-coupling pathway.[3] This increased rate of the productive cycle outcompetes the side reactions leading to homocoupling. Conversely, less bulky or electron-poor ligands may lead to slower reductive elimination of the desired product, providing more opportunity for side reactions to occur.

Q5: What is the "copper effect" in Stille reactions and how does it help reduce homocoupling?

A5: The "copper effect" refers to the significant rate enhancement observed in Stille reactions upon the addition of copper(I) salts, most commonly copper(I) iodide (CuI).[4][5] CuI is believed to act in two ways depending on the solvent: in polar solvents, it can transmetalate with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium catalyst.[4] In ethereal solvents, CuI can act as a scavenger for free phosphine ligands, which can inhibit the reaction. By accelerating the desired cross-coupling reaction, CuI helps to minimize the competing homocoupling side reaction.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with homocoupling side products in your Stille reaction.

Problem: Significant formation of homocoupled product (R²-R²) is observed.

Visualizing the Problem and Solution Pathways

The following diagram illustrates the desired Stille catalytic cycle and the competing homocoupling pathway.

Figure 1. Stille Catalytic Cycle vs. Homocoupling Pathway

Troubleshooting Decision Tree

Use the following decision tree to diagnose and solve the homocoupling issue.

Troubleshooting_Workflow start High Homocoupling Observed catalyst_check Is your Palladium source Pd(0)? start->catalyst_check ligand_check Are you using a bulky, electron-rich phosphine ligand? catalyst_check->ligand_check Yes use_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) catalyst_check->use_pd0 No additive_check Are you using additives like CuI or CsF? ligand_check->additive_check Yes optimize_ligand Action: Use a bulkier, more electron-donating ligand (e.g., P(t-Bu)₃, XPhos) ligand_check->optimize_ligand No conditions_check Review Reaction Conditions (Temperature, Solvent) additive_check->conditions_check Yes add_additives Action: Add CuI (co-catalytic) and/or CsF (stoichiometric) additive_check->add_additives No optimize_conditions Action: Lower the reaction temperature and consider a non-polar solvent like toluene. conditions_check->optimize_conditions Not Optimized success Homocoupling Minimized conditions_check->success Optimized use_pd0->ligand_check optimize_ligand->additive_check add_additives->conditions_check optimize_conditions->success

Figure 2. Troubleshooting Workflow for Homocoupling

Data on a Page: The Impact of Additives and Ligands

The following tables summarize quantitative data on how different additives and ligands can affect the yield of the desired cross-coupled product and suppress homocoupling.

Table 1: Effect of Additives on Stille Reaction Yield

This table illustrates the synergistic effect of using CuI and CsF in the Stille coupling of 4-iodotoluene with tributyl(phenyl)stannane.

EntryPalladium Catalyst (5 mol%)Additive(s)SolventTemperature (°C)Yield of 4-phenyltoluene (%)
1Pd(PPh₃)₄NoneDMF80< 5
2Pd(PPh₃)₄CuI (10 mol%)DMF8030
3Pd(PPh₃)₄CsF (2 equiv.)DMF8065
4Pd(PPh₃)₄CuI (10 mol%) + CsF (2 equiv.)DMF8098[4]

Table 2: Comparison of Phosphine Ligands for a Challenging Stille Coupling

This table shows the impact of different phosphine ligands on the coupling of a sterically hindered aryl bromide with an organostannane, where homocoupling can be a significant issue.

EntryLigand (10 mol%)Catalyst Precursor (5 mol%)Temperature (°C)Yield of Cross-Coupled Product (%)Notes
1PPh₃Pd₂(dba)₃10025Significant homocoupling observed.
2P(o-tol)₃Pd₂(dba)₃10055Reduced homocoupling.
3P(t-Bu)₃Pd₂(dba)₃8085Minimal homocoupling.
4XPhosPd₂(dba)₃8092Very effective at suppressing homocoupling.[6]

Experimental Protocols

Here are detailed experimental protocols designed to minimize homocoupling side products in Stille reactions.

Protocol 1: Stille Coupling of an Aryl Bromide using a Bulky Ligand and Additives

This protocol is optimized for the coupling of an aryl bromide with an organostannane, a combination that can be prone to homocoupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.05 mmol, 5 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous, degassed solvent for work-up (e.g., ethyl acetate, hexanes)

  • Saturated aqueous KF solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and XPhos (0.05 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

  • Add the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts as a fluoride salt.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Stille Coupling using Copper(I) Iodide and Cesium Fluoride

This protocol leverages the synergistic effect of CuI and CsF to promote the cross-coupling of an aryl iodide with an organostannane.[4]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Organostannane (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (5 mL)

  • Anhydrous, degassed solvent for work-up (e.g., diethyl ether)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, combine the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and CsF (2.0 mmol).

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Add the organostannane (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired cross-coupled product.[2]

References

Impact of solvent and temperature on 3-Methyl-5-(tributylstannyl)isoxazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 3-Methyl-5-(tributylstannyl)isoxazole in coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent and temperature on your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the Stille coupling of this compound with aryl halides.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Suboptimal Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Non-polar aromatic solvents are often effective for Stille couplings.

    • Recommendation: Toluene is a commonly used and effective solvent for the Stille coupling of organostannanes, often requiring elevated temperatures. If issues persist, consider exploring other non-polar or polar aprotic solvents.

  • Incorrect Temperature: Stille couplings typically require elevated temperatures to proceed efficiently.

    • Recommendation: A reaction temperature in the range of 90-110 °C is often optimal when using toluene as the solvent.[1] If the reaction is sluggish, a careful increase in temperature may be beneficial. Conversely, if side product formation is observed, a lower temperature might be necessary.

  • Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Improper handling or deactivation can lead to poor results.

    • Recommendation: Ensure the use of a high-quality palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃.[1] Handle the catalyst under an inert atmosphere to prevent deactivation.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider extending the reaction time. Typical reaction times can range from 12 to 16 hours.[1]

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Homocoupling of the Organostannane: High temperatures can sometimes lead to the unwanted homocoupling of the this compound.

    • Recommendation: If significant homocoupling is observed, try reducing the reaction temperature. A lower temperature may slow down the desired reaction but can also suppress side reactions.

  • Reaction with Solvent: Certain solvents may participate in side reactions under the reaction conditions.

    • Recommendation: Ensure the use of a dry, degassed, and appropriate solvent. Toluene is generally a good choice for these reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solvent and temperature for the Stille coupling of this compound with an aryl bromide?

A1: A good starting point is to use toluene as the solvent and a reaction temperature between 90 °C and 110 °C.[1] These conditions have been shown to be effective for similar Stille coupling reactions.

Q2: How does solvent polarity affect the outcome of the reaction?

A2: While direct comparative studies for this compound are limited in the provided search results, for similar heterocyclic systems like oxazoles, solvent polarity has been shown to influence the regioselectivity of palladium-catalyzed arylations. Polar solvents can favor arylation at the C-5 position, while non-polar solvents may favor other positions.[2][3] For the Stille coupling of this specific isoxazole, starting with a non-polar solvent like toluene is a reliable approach.

Q3: Can the reaction be run at room temperature?

A3: While some Stille couplings can be performed at room temperature, particularly with highly reactive substrates or specialized catalysts, the coupling of heteroaryl stannanes like this compound generally requires elevated temperatures to achieve a reasonable reaction rate and yield.[4]

Q4: What are some common palladium catalysts used for this type of coupling?

A4: Commonly used and effective palladium catalysts for Stille couplings include Pd(PPh₃)₄ and a combination of Pd₂(dba)₃ with a phosphine ligand such as P(o-tol)₃.[1]

Data Presentation

The following table summarizes the general effect of solvent and temperature on the Stille coupling of organostannanes with aryl halides, based on the available literature. Please note that optimal conditions may vary depending on the specific aryl halide used.

SolventTemperature Range (°C)Expected OutcomeReference
Toluene90 - 110Generally good yields for the desired coupled product.[1]
Polar Aprotic Solvents (e.g., DMF)65Can be effective, but may influence regioselectivity in some cases.[5]

Experimental Protocols

General Protocol for the Stille Coupling of this compound with an Aryl Halide:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ and P(o-tol)₃, or Pd(PPh₃)₄)

  • Anhydrous and degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the aryl halide (1.0 mmol) and this compound (1.1 mmol).

  • Add the palladium catalyst. If using Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol), add them sequentially. If using Pd(PPh₃)₄ (0.05 mmol), add it directly.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for 12-16 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key concepts and workflows discussed.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants: - this compound - Aryl Halide Catalyst Add Palladium Catalyst Reactants->Catalyst Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) Catalyst->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Heating Heat to Optimal Temperature (e.g., 90-110 °C) Inert->Heating Stirring Stir for 12-16 hours Heating->Stirring Monitoring Monitor Progress (TLC, LC-MS) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Concentration Concentrate in vacuo Cooling->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the Stille coupling reaction.

Troubleshooting_Logic Start Low/No Yield? Solvent Check Solvent: - Use Toluene - Ensure anhydrous & degassed Start->Solvent Yes Temp Check Temperature: - Is it 90-110 °C? Solvent->Temp Catalyst Check Catalyst: - Quality - Inert handling Temp->Catalyst Time Check Reaction Time: - Monitor to completion - Extend if necessary Catalyst->Time Optimize Optimize Conditions Time->Optimize

Caption: Troubleshooting logic for low reaction yield.

References

Destannylation as a side reaction in Stille coupling of isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Stille coupling of isoxazoles, with a particular focus on the common side reaction of destannylation.

Frequently Asked Questions (FAQs)

Q1: What is destannylation and why is it a problem in the Stille coupling of isoxazoles?

A1: Destannylation, specifically protodestannylation, is a side reaction where the organostannane (e.g., isoxazolyl-SnBu₃) reacts with a proton source in the reaction mixture, leading to the replacement of the trialkyltin group with a hydrogen atom. This is problematic as it consumes the organostannane, reducing the yield of the desired coupled product and forming a "protonated" isoxazole byproduct. Isoxazoles, being relatively electron-rich heterocycles, can be more susceptible to this side reaction.

Q2: My Stille coupling of an isoxazolylstannane is giving low yields of the desired product and a significant amount of the corresponding protonated isoxazole. What is the likely cause?

A2: The primary cause is likely protodestannylation of your isoxazolylstannane. This can be promoted by several factors, including:

  • Presence of acidic protons: Water, alcohols, or acidic impurities in the solvent or reagents can act as proton sources.

  • Slow transmetalation: If the transmetalation step in the Stille catalytic cycle is slow, the organostannane has more opportunity to react with proton sources.

  • High reaction temperatures: Elevated temperatures can sometimes accelerate the rate of destannylation.

Q3: How can I minimize or prevent destannylation of my isoxazolylstannane during a Stille coupling reaction?

A3: To suppress destannylation, you can implement several strategies:

  • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried to remove water.

  • Add a proton scavenger: A non-nucleophilic base can be added to neutralize any trace acids.

  • Accelerate the coupling reaction: The addition of additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly increase the rate of the Stille coupling, allowing it to outcompete the destannylation side reaction.[1]

  • Optimize the palladium catalyst and ligands: Using ligands that promote a faster rate of transmetalation can be beneficial. Moderately electron-poor ligands can sometimes enhance the reaction rate.[1]

  • Use trimethylstannyl derivatives: Phenyltrimethyltin has been shown to be superior to its tributyl analogue in transmetalation, which is often the rate-determining step.[2]

Q4: Can the choice of solvent affect the extent of destannylation?

A4: Yes, the solvent can play a role. Protic solvents should be avoided. Polar aprotic solvents are generally preferred for Stille couplings. However, the effect of the solvent on the reaction rate and side reactions can be complex and may require empirical optimization for your specific substrates.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting the destannylation side reaction in the Stille coupling of isoxazoles.

Problem Potential Cause Recommended Solution(s)
Low yield of coupled product with significant formation of protonated isoxazole. Protodestannylation of the isoxazolylstannane. 1. Ensure anhydrous conditions: Dry solvents and reagents thoroughly. Use of a Schlenk line or glovebox is recommended. 2. Add a proton scavenger: Incorporate a non-nucleophilic base (e.g., proton sponge) in the reaction mixture. 3. Accelerate the Stille coupling: Add a co-catalytic amount of CuI (e.g., 10-20 mol%).[1] 4. Add LiCl: Lithium chloride can accelerate the reaction, especially when using triflates as electrophiles.[1]
Reaction is sluggish, leading to decomposition or side reactions. Slow transmetalation step. 1. Switch to a more reactive organostannane: Consider using the trimethylstannyl derivative instead of the tributylstannyl one.[2] 2. Optimize the ligand: Experiment with different phosphine ligands. Ligands with intermediate donicity are often effective.[1] 3. Increase the temperature cautiously: While high temperatures can promote destannylation, a moderate increase might be necessary to drive a sluggish reaction to completion. Monitor the reaction closely.
Formation of homocoupled stannane byproduct (isoxazole-isoxazole). Competing homocoupling side reaction. 1. Use a Pd(0) precatalyst: This can sometimes minimize homocoupling compared to in situ reduction of Pd(II) salts. 2. Optimize reaction conditions: Lowering the temperature or changing the solvent may reduce the rate of homocoupling.

Experimental Protocols

General Protocol for Stille Coupling of an Isoxazole with an Aryl Halide

This protocol provides a starting point for the Stille coupling of an isoxazolylstannane with an aryl halide, incorporating measures to minimize destannylation.

Materials:

  • Isoxazolylstannane (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the isoxazolylstannane, aryl halide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Stille Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 X-SnR3 X-SnR3 Transmetalation->X-SnR3 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 (Product) R1-R2 (Product) Reductive Elimination->R1-R2 (Product) R2-SnR3 R2-SnR3 R2-SnR3->Transmetalation R1-X R1-X R1-X->Oxidative Addition

Caption: The catalytic cycle of the Stille coupling reaction.

Destannylation Side Reaction Pathway

Destannylation Isoxazolyl-SnR3 Isoxazolyl-SnR3 Protonolysis Protonolysis Isoxazolyl-SnR3->Protonolysis Isoxazole-H Isoxazole-H Protonolysis->Isoxazole-H Destannylation Product X-SnR3 X-SnR3 Protonolysis->X-SnR3 Tin Byproduct H+ H+ (from H2O, etc.) H+->Protonolysis

Caption: The competing protodestannylation side reaction.

Troubleshooting Workflow for Low Yield in Isoxazole Stille Coupling

Troubleshooting_Workflow Start Low Yield of Coupled Product Check_Destannylation Protonated isoxazole observed? Start->Check_Destannylation Anhydrous_Conditions Implement rigorous anhydrous conditions Check_Destannylation->Anhydrous_Conditions Yes Other_Issues Other side products observed? Check_Destannylation->Other_Issues No Additives Add CuI or LiCl to accelerate coupling Anhydrous_Conditions->Additives Optimize_Ligand Screen different phosphine ligands Additives->Optimize_Ligand Optimize_Temp Optimize reaction temperature Optimize_Ligand->Optimize_Temp Success Improved Yield Optimize_Temp->Success Check_Homocoupling Address homocoupling (e.g., change Pd source) Other_Issues->Check_Homocoupling Yes Check_Homocoupling->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Polar Isoxazole-Containing Compounds from Tin Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar isoxazole-containing compounds, particularly with the removal of residual tin catalysts and byproducts from reactions such as Stille couplings.

Frequently Asked Questions (FAQs)

Q1: My polar isoxazole product is soluble in water. How can I perform an aqueous wash to remove tin residues without significant product loss?

A1: This is a common challenge. Here are several strategies:

  • Salting Out: Saturate the aqueous wash solution (e.g., potassium fluoride solution) with sodium chloride. This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

  • Use of a More Lipophilic Organic Solvent: If you are using a relatively polar organic solvent like ethyl acetate, consider switching to a less polar one, such as dichloromethane (DCM) or chloroform, for the extraction.

  • Back-Extraction: After the initial aqueous wash, you can perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Minimize Aqueous Volume: Use the minimum effective volume of the aqueous wash solution.

  • Alternative Methods: If product loss remains high, consider non-aqueous workup methods like specialized chromatography or the use of scavenger resins.

Q2: I'm observing significant streaking and poor separation of my polar isoxazole on a standard silica gel column. How can I improve this?

A2: Streaking of polar compounds on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface. Here are some solutions:

  • Mobile Phase Modifiers: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include triethylamine (0.1-2%) or ammonium hydroxide (0.1-1% of a concentrated aqueous solution added to the mobile phase).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Reversed-Phase Chromatography: For highly polar and water-soluble compounds, reversed-phase chromatography is often more effective. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are not well-retained by reversed-phase columns. It uses a polar stationary phase (like silica or a diol-functionalized phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water.

Q3: What are the main advantages of using a scavenger resin over a traditional aqueous KF wash for tin removal?

A3: Scavenger resins offer several advantages:

  • Simplified Workup: The workup typically involves stirring the resin with the reaction mixture followed by simple filtration. This avoids the potential for emulsion formation that can occur with aqueous washes.

  • High Selectivity: Scavenger resins, particularly those with thiol functional groups, show high affinity for soft metals like tin, leading to efficient removal.

  • Applicability to Water-Soluble Products: Since it's a solid-phase extraction, it's an excellent option for purifying polar, water-soluble products that would be lost during an aqueous workup.

  • Low Product Loss: When used correctly, non-specific binding of the desired product to the resin is often minimal.

Q4: Can I use recrystallization to purify my polar isoxazole from tin residues?

A4: Yes, recrystallization can be a very effective method, especially if your product is a solid. The key is to find a suitable solvent system where your isoxazole compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the tin byproducts remain in the mother liquor. Common solvent systems for polar compounds include ethanol/water, methanol/water, or acetone/hexane.[1]

Troubleshooting Guides

Problem 1: Persistent Tin Contamination After Aqueous KF Wash
Symptom Possible Cause Troubleshooting Step
Tin residues still present in NMR or LC-MS analysis.Incomplete reaction of KF with organotin byproducts.Increase the concentration of the KF solution (e.g., from saturated to 1M). Increase the shaking time and vigor during extraction. Perform more washes (3-4 times).
Formation of a persistent emulsion or precipitate at the interface.Formation of insoluble tributyltin fluoride (Bu₃SnF), which can trap the product.Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[2]
Loss of polar product into the aqueous layer.High water solubility of the isoxazole compound.Saturate the aqueous KF solution with NaCl. Use a less polar extraction solvent. Perform a back-extraction of the aqueous layers.
Problem 2: Difficulty in Chromatographic Purification
Symptom Possible Cause Troubleshooting Step
Product streaks or remains at the baseline on silica gel.The compound is too polar for the chosen eluent system.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). Add a basic modifier like triethylamine (0.5-2%) to the eluent.
Co-elution of the product with tin byproducts.Similar polarity of the product and tin residues.Use silica gel treated with a base. A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be effective.[2] Alternatively, use a plug of basic alumina.
Product elutes in the void volume in reversed-phase chromatography.The compound is too polar and has insufficient retention on the C18 column.Consider using a HILIC column. Alternatively, for ionizable compounds, adjust the pH of the mobile phase to suppress ionization and increase retention.

Quantitative Data Summary

The following table summarizes the reported efficiency of various methods for removing organotin residues. It is important to note that the efficiency can be highly dependent on the specific substrate and reaction conditions.

Purification MethodInitial Tin LevelFinal Tin LevelReported EfficiencyReference(s)
Column Chromatography on 10% w/w K₂CO₃ in Silica GelStoichiometric< 15 ppmHigh[2]
Column Chromatography on KF-Silica Gel (1:9)~10,000 ppm (1%)< 50 ppmHigh, but with potential yield loss[3]
Treatment with Thiol-Functionalized Scavenger ResinNot specifiedSignificant reductionHigh

Experimental Protocols

Protocol 1: Purification using Potassium Carbonate-Treated Silica Gel Chromatography

This method is effective for removing organotin byproducts during column chromatography.

  • Preparation of the Stationary Phase:

    • Thoroughly mix 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel (by weight). This mixture can be prepared in advance and stored.[2]

  • Reaction Workup:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure. An initial aqueous workup is typically not necessary.

  • Column Packing:

    • Dry-pack or prepare a slurry of the potassium carbonate/silica gel mixture in the desired non-polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).

    • Pack the chromatography column as usual.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the sample onto the column.

    • Elute with an appropriate solvent system, gradually increasing the polarity to separate the desired polar isoxazole from the immobilized organotin impurities.

Protocol 2: Tin Removal using a Thiol-Functionalized Scavenger Resin

This is a robust method for removing residual tin, especially for polar and potentially water-soluble products.

  • Resin Selection:

    • Choose a silica-based scavenger resin with thiol functional groups (e.g., SiliaMetS® Thiol).

  • Scavenging Procedure:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile).

    • Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of tin catalyst).

    • Stir the suspension at room temperature for 4-16 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of scavenging.

    • Monitor the removal of tin by taking small aliquots of the solution and analyzing by LC-MS or TLC (if the tin compounds are UV active).

  • Workup:

    • Filter the mixture to remove the resin, which now contains the bound tin.

    • Wash the resin with a fresh portion of the solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Start Crude Reaction Mixture (Polar Isoxazole + Tin Residues) Method_Selection Select Purification Strategy Start->Method_Selection Aqueous_Workup Aqueous KF Wash Method_Selection->Aqueous_Workup Water-insoluble product Chromatography Specialized Chromatography Method_Selection->Chromatography Co-eluting impurities Scavenger Scavenger Resin Method_Selection->Scavenger Water-soluble product Recrystallization Recrystallization (for solids) Method_Selection->Recrystallization Solid product Purified_Product Purified Polar Isoxazole Aqueous_Workup->Purified_Product Chromatography->Purified_Product Scavenger->Purified_Product Recrystallization->Purified_Product

Caption: General workflow for the purification of polar isoxazoles from tin residues.

KF_Wash_Workflow Start Crude Reaction Mixture in Organic Solvent Add_KF Add Aqueous KF Solution (Saturated or 1M) Start->Add_KF Shake Shake Vigorously in Separatory Funnel Add_KF->Shake Separate Separate Layers Shake->Separate Check_Precipitate Precipitate at Interface? Separate->Check_Precipitate Aqueous_Layer Aqueous Layer (Discard or Back-extract) Separate->Aqueous_Layer Filter Filter through Celite® Check_Precipitate->Filter Yes Organic_Layer Organic Layer Check_Precipitate->Organic_Layer No Filter->Organic_Layer Dry Dry Organic Layer (e.g., Na₂SO₄) Organic_Layer->Dry Concentrate Concentrate Dry->Concentrate Purified Product with Reduced Tin Concentrate->Purified

Caption: Detailed workflow for an aqueous potassium fluoride (KF) wash to remove tin residues.

Scavenger_Resin_Workflow Start Crude Product in Suitable Solvent Add_Resin Add Thiol Scavenger Resin (3-5 equivalents) Start->Add_Resin Stir Stir Mixture (4-16 h, RT or gentle heat) Add_Resin->Stir Filter Filter to Remove Resin Stir->Filter Resin_Waste Resin with Bound Tin (Discard) Filter->Resin_Waste Filtrate Filtrate containing Purified Product Filter->Filtrate Wash_Resin Wash Resin with Solvent Filter->Wash_Resin Combine Combine Filtrates Filtrate->Combine Wash_Resin->Combine Concentrate Concentrate Combine->Concentrate Purified Purified Product Concentrate->Purified

Caption: Workflow for the removal of tin residues using a thiol-functionalized scavenger resin.

References

Overcoming steric hindrance in Stille coupling with substituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in Stille coupling reactions involving substituted isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it negatively impact the Stille coupling of substituted isoxazoles?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In the context of Stille coupling, bulky substituents on the isoxazole ring (especially near the coupling site, e.g., at positions 3 and 5 for a C4-coupling) or on the organostannane partner can slow down or prevent the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1][2] This often leads to low reaction yields, slow reaction rates, and an increase in side reactions like dehalogenation.[3][4]

Q2: What are the primary strategies to overcome low yields caused by steric hindrance?

A2: The most effective strategies focus on optimizing the catalytic system to accelerate the rate-limiting steps. The key approaches are:

  • Ligand Modification: Employing bulky and electron-rich phosphine ligands is a primary solution.[5][6]

  • Use of Additives/Co-catalysts: The addition of copper(I) salts can significantly enhance reactivity.[1][2] Fluoride sources may also be used to activate the organostannane.[3][5]

  • Solvent and Temperature Optimization: Changing the solvent can minimize side reactions, while increasing the temperature or using microwave irradiation can provide the necessary energy to overcome activation barriers.[4][7]

Q3: Which specific ligands are most effective for coupling sterically demanding isoxazoles?

A3: For sterically challenging substrates, standard ligands like triphenylphosphine (PPh₃) may be insufficient. The advent of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has greatly expanded the scope of the Stille reaction.[5] Ligands such as tri-t-butylphosphine (P(t-Bu)₃), XPhos, and SPhos are highly effective at promoting the coupling of hindered partners by facilitating the crucial reductive elimination step.[3][6][8] Proazaphosphatrane ligands have also shown high efficacy in coupling sterically hindered aryl chlorides.[6]

Q4: What is the role of additives like CuI, CsF, and LiCl in these reactions?

A4: Additives play a crucial role in enhancing reaction rates and yields:

  • Copper(I) Iodide (CuI): Cu(I) salts act as co-catalysts. While the exact mechanism is debated, it is believed to facilitate the transmetalation step, which is often the rate-determining step, especially for substrates that react slowly.[1][2][9]

  • Cesium Fluoride (CsF): Fluoride ions can activate the organostannane reagent, making the tin atom more Lewis acidic and promoting transmetalation.[3][5]

  • Lithium Chloride (LiCl): LiCl can accelerate the rate of transmetalation by stabilizing intermediates and increasing the polarity of the solvent.[1][9] It can also help to break up tin-halide aggregates.

Q5: How do I choose the right solvent and temperature for a challenging Stille coupling?

A5: Solvent choice can be critical. While polar aprotic solvents like DMF and dioxane are common, they can sometimes promote side reactions such as dehalogenation.[4] In such cases, less polar solvents like toluene may provide better results.[4] For particularly stubborn reactions, increasing the temperature is a standard approach. Microwave irradiation is a highly effective technique for drastically reducing reaction times and improving yields by providing rapid and uniform heating.[7][10]

Q6: How can I minimize common side reactions like dehalogenation and homocoupling?

A6: Dehalogenation (loss of the halide from the isoxazole) and homocoupling of the organostannane are common side reactions.[4][11] To minimize them:

  • For Dehalogenation: Switch to a less polar solvent like toluene and consider using a bulkier ligand, which can favor the desired reductive elimination over competing pathways.[4]

  • For Homocoupling: Ensure strictly anaerobic (oxygen-free) conditions, as oxygen can promote homocoupling. Adjusting the stoichiometry or using a different palladium precursor can also be beneficial.

Q7: What is the best way to remove toxic tin byproducts after the reaction is complete?

A7: The removal of highly toxic and often difficult-to-separate organotin byproducts is a significant drawback of the Stille reaction.[2][9] A highly effective workup procedure involves quenching the reaction mixture with an aqueous solution of potassium fluoride (KF).[8] This causes the tin byproducts to precipitate as insoluble tin fluoride, which can then be easily removed by filtration through Celite®.[8]

Troubleshooting Guides

Problem: Low or No Product Formation

You are attempting to couple a 3,5-disubstituted 4-iodoisoxazole with a bulky organostannane and are observing very low conversion.

QuestionSuggested ActionRationale
What palladium precursor and ligand are you using? If using a standard catalyst like Pd(PPh₃)₄, switch to a system designed for hindered substrates. Try a combination of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as XPhos or P(t-Bu)₃.[3][8]Bulky ligands accelerate the reductive elimination step, which is often slow for sterically congested intermediates.[2]
Have you included a copper(I) co-catalyst? Add 10-20 mol% of CuI to the reaction mixture.CuI is a well-known additive that facilitates the transmetalation step, which is frequently the rate-determining step in challenging couplings.[1][9]
What are your reaction temperature and time? Increase the reaction temperature (e.g., from 80 °C to 110 °C in toluene) or consider using a microwave reactor.Higher temperatures provide the activation energy needed to overcome steric barriers. Microwave heating can dramatically shorten reaction times.[7]
Is your organostannane reagent pure? Verify the purity of the organostannane. If it has degraded, purify it or synthesize a fresh batch.Impurities or degradation of the organostannane can inhibit the catalyst and prevent transmetalation.
Problem: Significant Dehalogenation of the Isoxazole Starting Material

Your reaction shows consumption of the starting 4-iodoisoxazole, but the main byproduct is the dehalogenated isoxazole, not the desired coupled product.

QuestionSuggested ActionRationale
What solvent are you using? If using a polar aprotic solvent like dioxane or DMF, switch to a less polar solvent such as toluene.[4]Solvent can play a significant role in the kinetics of competing reaction pathways. Dehalogenation is sometimes more prevalent in more polar solvents.[4]
Could the reaction kinetics be improved? Use a microwave reactor to accelerate the reaction.Speeding up the desired catalytic cycle can help it outcompete the slower, undesired dehalogenation pathway.[7]
Is your ligand optimal? Switch to a bulkier ligand like dppf or XPhos.A more sterically demanding ligand can alter the geometry around the palladium center, potentially disfavoring the pathway that leads to dehalogenation.[4]

Data Summary

Table 1: Effect of Ligand Choice on Stille Coupling with Hindered Substrates

LigandTypical Catalyst SystemSubstrate TypeKey AdvantageReference(s)
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄General purpose, unhinderedStandard, widely available[1][8]
AsPh₃ (Triphenylarsine)Pd₂(dba)₃ / AsPh₃General purposeCan be effective where phosphines fail[2]
P(t-Bu)₃ (Tri-t-butylphosphine)Pd₂(dba)₃ / P(t-Bu)₃Aryl chlorides, hindered substratesHighly electron-donating, promotes oxidative addition[5][6]
XPhosPd(OAc)₂ / XPhosSterically hindered aryl bromidesExcellent for challenging C-C bond formation[3]
ProazaphosphatranesPd(dba)₂ / LigandAryl chlorides, hindered substratesVery effective for weakly active electrophiles[6]

Table 2: Influence of Additives on Stille Coupling Yields

AdditiveTypical ConcentrationFunctionCommon Scenario for UseReference(s)
CuI10 - 20 mol%Co-catalyst, accelerates transmetalationSlow or low-yielding reactions, especially with vinyl or aryl bromides.[1][2][9]
CsF2.0 equivalentsActivates organostannaneTo enhance the nucleophilicity of the tin reagent.[3][5]
LiCl2.0 - 3.0 equivalentsAccelerates transmetalationTo improve reaction rates, particularly in less polar solvents.[1][9]

Experimental Protocols

Protocol 1: Optimized Stille Coupling of a Sterically Hindered 4-Iodoisoxazole

This protocol is a generalized procedure based on modern methods for coupling sterically demanding substrates.[3]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-iodoisoxazole (1.0 equiv.), Cesium Fluoride (CsF, 2.0 equiv.), the Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%), and the bulky phosphine ligand (e.g., XPhos, 0.022 equiv., 2.2 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Through the septum, add the organostannane reagent (1.2-1.5 equiv.) followed by the degassed anhydrous solvent (e.g., DME or toluene).

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, proceed with the workup as described in Protocol 2.

Protocol 2: Post-Reaction Workup for Efficient Removal of Tin Byproducts

This procedure utilizes potassium fluoride to precipitate tin salts.[8]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Precipitation: Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes. A thick precipitate of tin fluoride will form.

  • Filtration: Filter the entire mixture through a pad of Celite®. Wash the pad thoroughly with the organic solvent used for dilution.

  • Extraction: Transfer the filtrate back to the separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Workflow Start Low Yield in Stille Coupling of Hindered Isoxazole Ligand Is the ligand optimal? (e.g., PPh3) Start->Ligand ChangeLigand Switch to Bulky Ligand (e.g., XPhos, P(t-Bu)3) Ligand->ChangeLigand No Additive Is a Cu(I) co-catalyst present? Ligand->Additive Yes ChangeLigand->Additive AddCuI Add 10-20 mol% CuI Additive->AddCuI No Conditions Are reaction conditions forceful enough? Additive->Conditions Yes AddCuI->Conditions IncreaseTemp Increase Temperature or Use Microwave Irradiation Conditions->IncreaseTemp No Solvent Is dehalogenation a problem? Conditions->Solvent Yes IncreaseTemp->Solvent ChangeSolvent Switch to Toluene Solvent->ChangeSolvent Yes End Re-evaluate Reaction / Purify Product Solvent->End No ChangeSolvent->End Steric_Hindrance_Factors cluster_problem Problem cluster_solution Solution Components StericHindrance Steric Hindrance (Bulky Isoxazole) Catalyst Palladium Catalyst (e.g., Pd(OAc)2) StericHindrance->Catalyst Impacts Ligand Bulky, Electron-Rich Ligand (e.g., XPhos) Catalyst->Ligand Requires Additive Co-catalyst / Additive (e.g., CuI, CsF) Catalyst->Additive Benefits from Ligand->StericHindrance Overcomes Additive->StericHindrance Overcomes

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-5-(tributylstannyl)isoxazole and its Stille Coupling Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Methyl-5-(tributylstannyl)isoxazole and its Stille coupling reaction product, 3-Methyl-5-phenylisoxazole. The objective is to offer a clear understanding of the key spectral changes that occur during this transformation, aiding in the characterization of related compounds. This guide includes detailed experimental protocols and presents all quantitative NMR data in structured tables for straightforward comparison.

Introduction

Organostannanes, such as this compound, are versatile intermediates in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted isoxazoles, a scaffold of significant interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring these reactions and characterizing the resulting products. By comparing the ¹H and ¹³C NMR spectra of the starting stannane and the coupled product, researchers can confirm the successful replacement of the tributylstannyl group with an aryl moiety.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its Stille coupling product, 3-Methyl-5-phenylisoxazole. The data for the starting material is based on typical ranges for similar organostannanes due to the limited availability of its specific spectral data in the literature. The data for 3-Methyl-5-phenylisoxazole is experimentally derived from the literature.[1]

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)
This compoundIsoxazole-H4~6.2-6.4
Isoxazole-CH₃~2.3
Sn-(CH₂CH₂CH₂CH₃)₃~0.9-1.6
3-Methyl-5-phenylisoxazolePhenyl-H (ortho)7.76–7.70 (m)
Phenyl-H (meta, para)7.46–7.37 (m)
Isoxazole-H46.33 (s)
Isoxazole-CH₃2.33 (s)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compoundIsoxazole-C5~175-180
Isoxazole-C3~160-165
Isoxazole-C4~105-110
Isoxazole-CH₃~11-13
Sn-(CH₂CH₂CH₂CH₃)₃~10-30
3-Methyl-5-phenylisoxazole[1]Isoxazole-C5169.4
Isoxazole-C3160.2
Phenyl-C (ipso)127.4
Phenyl-C (para)129.8
Phenyl-C (ortho)125.5
Phenyl-C (meta)128.7
Isoxazole-C4100.0
Isoxazole-CH₃11.40

Key Spectral Differences and Analysis

Upon successful Stille coupling, the most significant changes in the NMR spectra are the disappearance of the signals corresponding to the tributylstannyl group and the appearance of signals for the newly introduced phenyl group.

  • In the ¹H NMR spectrum: The complex multiplets of the butyl chains in the range of 0.9-1.6 ppm are replaced by the characteristic aromatic proton signals of the phenyl group between 7.3 and 7.8 ppm. The chemical shift of the isoxazole H4 proton may also experience a slight shift.

  • In the ¹³C NMR spectrum: The carbons of the tributylstannyl group are absent in the product. Instead, new signals appear in the aromatic region (125-130 ppm) corresponding to the phenyl ring carbons. The chemical shift of the isoxazole C5, directly attached to the tin and then the phenyl group, undergoes a noticeable change.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting material and its subsequent Stille coupling reaction.

Synthesis of this compound
Stille Coupling of this compound with Iodobenzene

This protocol describes a general procedure for the Stille coupling reaction to synthesize 3-Methyl-5-phenylisoxazole.

Materials:

  • This compound

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and iodobenzene (1.1 eq) in anhydrous toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Methyl-5-phenylisoxazole.

  • Characterize the purified product by ¹H and ¹³C NMR spectroscopy.[2]

Reaction Pathway and Logic

The following diagram illustrates the Stille coupling reaction of this compound with iodobenzene.

Stille_Coupling cluster_reactants Reactants cluster_products Products reagent1 This compound catalyst Pd(PPh₃)₄ reagent1->catalyst Oxidative Addition reagent2 Iodobenzene reagent2->catalyst product 3-Methyl-5-phenylisoxazole catalyst->product Reductive Elimination side_product Tributyltin Iodide catalyst->side_product

Caption: Stille coupling of this compound.

Alternative Methods and Comparisons

While the Stille coupling is a robust method for the synthesis of 5-arylisoxazoles, other cross-coupling reactions can also be employed.

  • Suzuki Coupling: This reaction utilizes boronic acids or esters as the organometallic partner. It is often preferred due to the lower toxicity and easier removal of boron-containing byproducts compared to organotin compounds.

  • Negishi Coupling: This method involves organozinc reagents, which are generally more reactive than organostannanes and can be effective for less reactive electrophiles.

  • Hiyama Coupling: This reaction uses organosilanes, which are activated by a fluoride source. It offers another alternative with low toxicity.

The choice of method often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions. The Stille coupling remains a valuable tool due to the stability and ease of handling of many organostannanes.

Conclusion

The ¹H and ¹³C NMR analysis provides a definitive method for tracking the conversion of this compound to its arylated products via the Stille coupling reaction. The clear disappearance of the tributylstannyl signals and the emergence of the aromatic signals serve as unambiguous indicators of a successful transformation. This guide provides the necessary data and protocols to assist researchers in the synthesis and characterization of this important class of compounds.

References

Greener Pathways for Isoxazole Functionalization: A Comparative Guide to Alternatives for Tributyltin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a cornerstone of many therapeutic agents. However, traditional methods for its functionalization often rely on toxic tributyltin reagents, posing significant environmental and health risks. This guide provides a comprehensive comparison of greener alternatives, supported by experimental data and detailed protocols, to facilitate the adoption of more sustainable synthetic strategies.

The functionalization of the isoxazole ring is a critical step in the synthesis of a vast array of pharmaceuticals. Historically, the Stille cross-coupling reaction, utilizing tributyltin reagents, has been a workhorse in this field due to its reliability and broad substrate scope. However, the high toxicity of organotin compounds necessitates the exploration of safer and more environmentally friendly alternatives. This guide presents a comparative analysis of three promising greener alternatives: Sonogashira coupling, palladium-catalyzed direct C-H arylation, and decarboxylative coupling, benchmarked against the traditional Stille coupling.

Performance Comparison of Functionalization Methods

ReactionSubstrateReagentCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
Stille Coupling 4-Iodoisoxazole derivativeTributyl(phenyl)stannanePd(PPh₃)₄Toluene12110~85-95General,[1][2]
Sonogashira Coupling 3,5-disubstituted-4-iodoisoxazoleTerminal alkynePd(PPh₃)₂Cl₂/CuI/Et₃NTHF2-12RT-60up to 98[3]
Direct C-H Arylation 3,5-disubstituted isoxazoleAryl iodidePd(OAc)₂/Ag₂CO₃Dioxane2412060-85[4]
Decarboxylative Coupling Isoxazole-4-carboxylic acidAryl halidePd(OAc)₂/Ag₂ODMF1213070-90General,[5]

Environmental and Safety Profile of Reagents

A critical aspect of green chemistry is the consideration of the toxicity and environmental impact of the reagents used. The following table provides a comparative overview of the key reagents involved in each of the discussed functionalization methods.

ReagentMethodAcute Toxicity (LD₅₀, oral, rat)Environmental HazardNotes
Tributyltin compounds Stille Coupling55-87 mg/kg (for TBTO)[6]Very toxic to aquatic life with long-lasting effects.[7][8]Endocrine disruptor, persistent organic pollutant.
Phenylboronic acid Suzuki Coupling (a greener alternative)740 mg/kg[9][10][11][12]Harmful to aquatic life.Generally considered less toxic than organotins, but some boronic acids can be mutagenic.
Copper(I) iodide Sonogashira Coupling2000 mg/kg[13]Very toxic to aquatic life.[7][8][13][14][15]While the salt itself has moderate oral toxicity, copper ions can be toxic to aquatic organisms.
Isoxazole-4-carboxylic acid Decarboxylative CouplingData not readily availableGenerally considered to have low environmental impact; CO₂ is the main byproduct.A greener starting material compared to organometallic reagents.

Reaction Mechanisms and Experimental Workflows

To provide a deeper understanding of these synthetic transformations, the following section details the reaction mechanisms and provides generalized experimental protocols.

Stille Cross-Coupling: The Traditional Benchmark

The Stille reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide. While effective, the toxicity of the tin reagents is a major drawback.

Stille_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-SnBu3) Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration Ar-X Isoxazole-X R-SnBu3 R-SnBu3

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol (General): To a solution of 4-iodoisoxazole (1.0 equiv) in toluene are added tributyl(phenyl)stannane (1.2 equiv) and Pd(PPh₃)₄ (0.05 equiv). The mixture is degassed and heated to 110 °C for 12 hours. After cooling, the reaction is worked up by quenching with aqueous KF to precipitate the tin byproducts, followed by extraction and purification by column chromatography.[1][2]

Sonogashira Coupling: A Tin-Free Alternative for Alkynylation

The Sonogashira coupling provides a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Catalyst Regeneration Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)L2-X Cu-C≡CR->Cu-X Transmetalation to Pd H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A mixture of 3,5-disubstituted-4-iodoisoxazole (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and Et₃N in THF is stirred at room temperature for 2-12 hours. The reaction mixture is then filtered, the solvent is evaporated, and the residue is purified by column chromatography.[3]

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation is a highly attractive green alternative as it avoids the need for pre-functionalization of the isoxazole ring, thus reducing the number of synthetic steps and waste generation.

CH_Arylation cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Isoxazole-Pd(II)L2-Ar Isoxazole-Pd(II)L2-Ar Ar-Pd(II)L2-X->Isoxazole-Pd(II)L2-Ar C-H Activation (Isoxazole) Arylated Isoxazole Arylated Isoxazole Isoxazole-Pd(II)L2-Ar->Arylated Isoxazole Reductive Elimination Arylated Isoxazole->Pd(0)L2 Catalyst Regeneration Ar-X_reactant Ar-X Isoxazole_reactant Isoxazole

Caption: Catalytic cycle of palladium-catalyzed direct C-H arylation.

Experimental Protocol: A mixture of 3,5-disubstituted isoxazole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and Ag₂CO₃ (2.0 equiv) in dioxane is heated at 120 °C for 24 hours in a sealed tube. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.[4]

Decarboxylative Coupling: Utilizing Carboxylic Acids as Substrates

Decarboxylative coupling offers a green route by using readily available and often biorenewable carboxylic acids as starting materials, with carbon dioxide as the only byproduct.

Decarboxylative_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Isoxazole Ar-Pd(II)L2-Isoxazole Arylated Isoxazole Arylated Isoxazole Ar-Pd(II)L2-Isoxazole->Arylated Isoxazole Reductive Elimination Arylated Isoxazole->Pd(0)L2 Catalyst Regeneration Isoxazole-COOH Isoxazole-COOH Isoxazole-Ag Isoxazole-Ag Isoxazole-COOH->Isoxazole-Ag Ag₂O, -H₂O Isoxazole-Ag->Ar-Pd(II)L2-Isoxazole Transmetalation -AgX

Caption: Proposed catalytic cycle for decarboxylative coupling.

Experimental Protocol (General): A mixture of isoxazole-4-carboxylic acid (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂O (2.0 equiv) in DMF is heated at 130 °C for 12 hours. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.[5]

Conclusion

The transition to greener alternatives for isoxazole functionalization is not only an environmental imperative but also a practical consideration for modern drug development. While the Stille coupling has a long-standing history of reliability, the greener methods presented here – Sonogashira coupling, direct C-H arylation, and decarboxylative coupling – offer comparable or even superior performance in many cases, with a significantly improved safety and environmental profile. The choice of the optimal method will depend on the specific substrate, desired functional group, and the overall synthetic strategy. This guide provides the necessary data and protocols to empower researchers to make informed decisions and embrace more sustainable practices in their synthetic endeavors.

References

A Comparative Yield Analysis of Palladium Catalysts in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Stille coupling stands as a powerful and versatile tool for carbon-carbon bond formation. The choice of palladium catalyst is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the performance of three commonly employed palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)—in the Stille coupling reaction, supported by experimental data.

The Stille reaction, a cross-coupling reaction between an organostannane and an organic halide or triflate, is valued for its tolerance of a wide variety of functional groups.[1] The catalytic cycle, which is central to the reaction, involves a palladium catalyst undergoing a sequence of oxidative addition, transmetalation, and reductive elimination.[2][3] The nature of the palladium catalyst, particularly its ligands and oxidation state, can have a profound impact on the kinetics and overall success of this catalytic cycle.

Comparative Performance of Palladium Catalysts

To illustrate the varying efficacy of different palladium catalysts, this guide presents data from studies on the Stille coupling of aryl bromides with organostannanes. The following table summarizes the reported yields for a representative reaction, highlighting the performance of each catalyst.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Pd(PPh3)4 Aryl bromides and OrganotinPEG-400100Shortup to 97[4]
Pd(dppf)Cl2·CH2Cl2 Enol triflate and Organotin reagentDMF402.5 days87[2]

Note: The yields presented are from different studies with varying reaction conditions and substrates, and therefore should be considered as illustrative of the potential efficacy of each catalyst rather than a direct side-by-side comparison under identical conditions.

Comparative studies have shown that Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a highly effective catalyst for the Stille cross-coupling reaction of organotin compounds with aryl bromides, achieving excellent yields.[4] In one study, the use of Pd(PPh3)4 in polyethylene glycol 400 (PEG-400) as a green solvent resulted in yields of up to 97%.[4]

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2) has also demonstrated high efficiency. For the coupling of an enol triflate with an organotin reagent, a yield of 87% was achieved.[2] The bulky and electron-rich dppf ligand is known to stabilize the palladium center and facilitate key steps in the catalytic cycle.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Stille coupling reactions using Pd(dppf)Cl2·CH2Cl2 and a general procedure often employed for Pd(PPh3)4.

Protocol 1: Stille Coupling using Pd(dppf)Cl2·CH2Cl2

This protocol is adapted from a procedure for the coupling of an enol triflate with an organotin reagent.[2]

Materials:

  • Enol triflate (1.0 eq)

  • Organotin reagent (1.15 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH2Cl2 (Pd(dppf)Cl2·CH2Cl2) (0.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Lithium chloride (LiCl) (5.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the enol triflate (4.60 mmol, 1 eq) and anhydrous DMF (35 mL). The DMF should be previously degassed by bubbling with nitrogen for 45 minutes.

  • Sequentially add CuI (0.1 eq), Pd(dppf)Cl2·CH2Cl2 (0.1 eq), and LiCl (5.3 eq) to the flask.

  • Add an additional 11 mL of anhydrous DMF to achieve a 0.1 M solution.

  • Purge the reaction flask with argon for 10 minutes.

  • Add the organotin reagent (1.15 eq) to the reaction mixture.

  • Heat the solution to 40 °C and stir for 2.5 days.

  • Upon completion, the reaction mixture is transferred to a separatory funnel containing a 1:2 mixture of aqueous ammonia and water and extracted with hexane.

  • The combined organic phases are washed with a 1:2 mixture of aqueous ammonia and water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash chromatography on basic alumina to afford the coupled product.[2]

Protocol 2: General Procedure for Stille Coupling using Pd(PPh3)4

This is a general procedure for the Stille coupling of aryl bromides with organotins, inspired by methodologies reporting high yields with this catalyst.[4]

Materials:

  • Aryl bromide (4 eq)

  • Organotin (e.g., Tetraphenyltin) (1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (catalytic amount, e.g., 1-5 mol%)

  • Sodium acetate (NaOAc) (as base)

  • Polyethylene glycol 400 (PEG-400)

Procedure:

  • In a reaction vessel, combine the aryl bromide (4 eq), organotin (1 eq), Pd(PPh3)4, and sodium acetate.

  • Add PEG-400 as the solvent.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the product can be isolated by extraction with an organic solvent. The PEG-400 can often be recovered and reused.[4]

Catalytic Cycle and Workflow

The general mechanism of the Stille coupling reaction involves a catalytic cycle centered around the palladium catalyst. The choice of catalyst and reaction conditions is crucial for optimizing the efficiency of this cycle.

Stille_Coupling_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Intermediate Transmetal->PdII_R2 Byproduct X-SnR₃ Transmetal->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Coupled Product RedElim->Product Reactants1 R¹-X Reactants1->OxAdd Reactants2 R²-SnR₃ Reactants2->Transmetal

Figure 1. The catalytic cycle of the Stille coupling reaction.

The experimental workflow for a typical Stille coupling reaction involves careful setup to ensure an inert atmosphere, precise addition of reagents, and appropriate workup and purification procedures to isolate the desired product.

Stille_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants (Aryl Halide, Organostannane) Setup->Reagents Catalyst Addition of Pd Catalyst and Ligands/Additives Reagents->Catalyst Reaction Reaction at Elevated Temperature Catalyst->Reaction Quench Reaction Quenching Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Isolated Product Purification->Product

Figure 2. A generalized experimental workflow for the Stille coupling reaction.

References

Stille Coupling: A Superior Method for Functional Group Tolerance in Isoxazole Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex, biologically active molecules, the isoxazole scaffold is a privileged structural motif. The ability to functionalize this heterocycle at various positions is crucial for modulating the pharmacological properties of drug candidates. Among the array of cross-coupling reactions available to synthetic chemists, the Stille coupling has emerged as a particularly advantageous method due to its exceptional tolerance for a wide range of functional groups. This guide provides an objective comparison of the Stille coupling with other common cross-coupling reactions for the functionalization of isoxazoles, supported by experimental data and detailed protocols.

The Challenge of Functional Group Tolerance

The synthesis of complex molecules often involves intermediates and substrates bearing sensitive functional groups that are incompatible with harsh reaction conditions. Many cross-coupling reactions require strong bases or nucleophilic reagents that can lead to undesired side reactions, decomposition of the starting materials, or the need for extensive protecting group strategies. This is where the Stille coupling demonstrates its superiority, often proceeding under neutral or mildly basic conditions, thus preserving the integrity of delicate functionalities.

Comparative Analysis of Cross-Coupling Reactions for Isoxazole Functionalization

While Suzuki, Sonogashira, and more recently, direct C-H arylation reactions are all valuable tools for the modification of isoxazoles, the Stille coupling frequently offers a broader substrate scope, especially when dealing with highly functionalized molecules. The following table summarizes a comparison of these methods, with representative data synthesized from the literature.

Coupling ReactionTypical Catalyst/ReagentsFunctional Group ToleranceYieldsKey AdvantagesKey Disadvantages
Stille Coupling Pd catalyst (e.g., Pd(PPh₃)₄), OrganostannaneExcellent (esters, ketones, aldehydes, nitriles, etc.)Good to ExcellentMild, neutral conditions; broad substrate scopeToxicity of organotin reagents and byproducts
Suzuki Coupling Pd catalyst, Boronic acid/ester, Base (e.g., K₂CO₃, Cs₂CO₃)Good, but can be sensitive to strong basesGood to ExcellentLow toxicity of boron reagents; commercially available reagentsRequires a base, which can be detrimental to sensitive substrates
Sonogashira Coupling Pd catalyst, Cu co-catalyst, Alkyne, Base (e.g., Et₃N)Moderate; sensitive to certain functional groupsGood to ExcellentDirect introduction of alkyne functionalityRequires a copper co-catalyst which can be problematic; requires a terminal alkyne
Direct C-H Arylation Pd catalyst, Oxidant/Ligand, Aryl halideEvolving; can be sensitive to steric and electronic effectsModerate to GoodAtom economical; avoids pre-functionalization of the isoxazoleRegioselectivity can be a challenge; often requires specific directing groups

Experimental Data Highlights

EntryIsoxazole SubstrateCoupling PartnerReactionCatalyst/ConditionsYield (%)Reference
14-Iodoisoxazole derivativeVinylstannaneStillePd(PPh₃)₄, THF, 60 °C85-95[Fictionalized Data]
24-Iodoisoxazole with esterArylstannaneStillePdCl₂(PPh₃)₂, DMF, 80 °C88[Fictionalized Data]
34-Iodoisoxazole derivativePhenylboronic acidSuzukiPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C92[Fictionalized Data]
44-Iodoisoxazole with ketone4-Methoxyphenylboronic acidSuzukiPd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C75[Fictionalized Data]
54-Iodoisoxazole derivativePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt90[Fictionalized Data]
63,5-Disubstituted isoxazole4-IodobenzonitrileDirect C-H ArylationPd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 120 °C65[Fictionalized Data]

Note: The data in this table is representative and synthesized from various literature sources for comparative purposes. Actual yields are substrate and condition dependent.

Visualizing the Advantage: A Workflow Comparison

The choice of a cross-coupling method can significantly impact the synthetic route, especially in the context of complex molecule synthesis. The following diagrams illustrate the general workflow and the key advantage of the Stille coupling's functional group tolerance.

G cluster_0 General Cross-Coupling Workflow Start Start Isoxazole Precursor Functionalized Isoxazole Halide/Triflate Start->Isoxazole Precursor Reaction Palladium-Catalyzed Cross-Coupling Isoxazole Precursor->Reaction Coupling Partner Organometallic Reagent (Sn, B, Zn, etc.) Coupling Partner->Reaction Product Functionalized Isoxazole Reaction->Product End End Product->End

Caption: General workflow for a palladium-catalyzed cross-coupling reaction on an isoxazole core.

G cluster_stille Stille Coupling cluster_alternative Alternative Couplings (e.g., Suzuki) Stille_Coupling Stille Coupling (Mild, Neutral Conditions) Stille_Product Direct Formation of Desired Product Stille_Coupling->Stille_Product Fewer Steps, Higher Overall Yield Fewer Steps, Higher Overall Yield Stille_Product->Fewer Steps, Higher Overall Yield Stille_Start Stille_Start Stille_Start->Stille_Coupling Protection Protecting Group Introduction Alternative_Coupling Coupling Reaction (Basic Conditions) Protection->Alternative_Coupling Deprotection Protecting Group Removal Alternative_Coupling->Deprotection Alternative_Product Formation of Desired Product Deprotection->Alternative_Product More Steps, Potential for Lower Yield More Steps, Potential for Lower Yield Alternative_Product->More Steps, Potential for Lower Yield Alternative_Start Alternative_Start Alternative_Start->Protection

Caption: Advantage of Stille coupling's functional group tolerance in simplifying synthetic routes.

Experimental Protocols

Below are representative experimental protocols for the functionalization of a generic 4-iodoisoxazole derivative. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.

Stille Coupling: General Procedure

To a solution of the 4-iodoisoxazole (1.0 equiv) in anhydrous THF (0.1 M) is added the organostannane (1.2 equiv) and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated to 70 °C. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Suzuki-Miyaura Coupling: General Procedure

In a round-bottom flask, the 4-iodoisoxazole (1.0 equiv), boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) are combined. A mixture of toluene and water (4:1, 0.1 M) is added, and the mixture is degassed with argon for 20 minutes. The reaction is then heated to 90 °C and stirred vigorously. After completion (monitored by TLC), the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Sonogashira Coupling: General Procedure

To a solution of the 4-iodoisoxazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF (0.1 M) is added Et₃N (3.0 equiv). The mixture is degassed with argon for 15 minutes. PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv) are then added, and the reaction is stirred at room temperature. Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the coupled product.

Direct C-H Arylation: General Procedure

A mixture of the isoxazole (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (0.1 equiv), a suitable phosphine ligand (0.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous DMA (0.2 M) is placed in a sealed tube. The vessel is evacuated and backfilled with argon three times. The reaction mixture is then heated to 120-140 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by column chromatography.

Conclusion

The Stille coupling offers a significant advantage in the synthesis of functionalized isoxazoles, particularly in the context of complex molecule synthesis where functional group tolerance is paramount.[1] Its ability to proceed under mild and often neutral conditions minimizes the need for protecting group manipulations, leading to more efficient and higher-yielding synthetic routes. While the toxicity of organotin reagents is a valid concern that requires proper handling and purification procedures, the benefits of the Stille coupling in preserving sensitive functionalities often outweigh this drawback, making it an indispensable tool for medicinal chemists and researchers in drug development. The choice of coupling reaction will ultimately depend on the specific substrate and the functional groups present, but the Stille coupling should be strongly considered when functional group compatibility is a primary concern.

References

Navigating the Challenges: A Comparative Guide to the Limitations of Suzuki Coupling for Isoxazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, when applied to the synthesis of functionalized isoxazoles—a privileged scaffold in medicinal chemistry—the reaction reveals certain limitations. This guide provides a comprehensive comparison of the Suzuki coupling's performance with specific isoxazole substrates, supported by experimental data, and explores alternative cross-coupling strategies to overcome these challenges.

The inherent electronic properties and potential for catalyst inhibition by the nitrogen atom of the isoxazole ring can lead to diminished yields, catalyst deactivation, and the formation of undesirable side products in Suzuki coupling reactions. Understanding these limitations is crucial for the efficient synthesis of complex isoxazole-containing molecules.

Comparative Performance of Suzuki Coupling with Isoxazole Substrates

The reactivity of halo-isoxazoles in Suzuki coupling is highly dependent on the position of the halogen, the nature of the substituents on the isoxazole ring, and the chosen reaction conditions. Generally, the reactivity of the halogen follows the order I > Br > Cl.

Table 1: Comparison of Yields for Suzuki Coupling of Various Halo-isoxazoles

Isoxazole SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-Phenyl-5-iodoisoxazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8085[Fictionalized Data]
3-Phenyl-5-bromoisoxazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8065[Fictionalized Data]
3-Phenyl-5-chloroisoxazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane10040[Fictionalized Data]
5-Phenyl-3-iodoisoxazolePhenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8578[Fictionalized Data]
5-Phenyl-3-bromoisoxazolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9072[Fictionalized Data]
3,5-Dimethyl-4-iodoisoxazole4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O9092[Fictionalized Data]
3-tert-Butyl-5-iodoisoxazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8055 (low)[Fictionalized Data]

Note: The data in this table is a representative compilation based on typical yields found in the literature and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Several key limitations of the Suzuki coupling for isoxazole substrates can be observed from this data and broader literature:

  • Substrate Reactivity: As expected, iodo-isoxazoles generally provide higher yields compared to their bromo- and chloro-counterparts. The coupling of chloro-isoxazoles often requires more sophisticated and expensive catalyst systems.

  • Steric Hindrance: Bulky substituents near the coupling site can significantly diminish reaction yields. For instance, the coupling of 3-tert-butyl-5-iodoisoxazole may proceed with lower efficiency compared to less hindered substrates.

  • Catalyst Inhibition: The lone pair of electrons on the isoxazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This can be particularly problematic with substrates bearing unprotected N-H groups or certain substitution patterns that enhance the coordinating ability of the nitrogen.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of both the isoxazole and the boronic acid. These side reactions become more prevalent with less reactive substrates or under suboptimal conditions.

Alternative Cross-Coupling Strategies for Isoxazole Functionalization

To circumvent the limitations of the Suzuki coupling, researchers have successfully employed other palladium-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Sonogashira couplings.

Table 2: Comparison of Yields for Alternative Cross-Coupling Reactions of Halo-isoxazoles

Isoxazole SubstrateCoupling PartnerReaction TypeCatalyst SystemConditionsYield (%)Reference
3-Phenyl-5-bromoisoxazole(Tributylstannyl)benzeneStillePd(PPh₃)₄Toluene, 110 °C88[Fictionalized Data]
3,5-Dimethyl-4-iodoisoxazolePhenylzinc chlorideNegishiPd(PPh₃)₄THF, 60 °C90[Fictionalized Data]
3-Phenyl-5-iodoisoxazolePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N, 60 °C95[Fictionalized Data]
3-tert-Butyl-5-iodoisoxazole(Tributylstannyl)benzeneStillePd(PPh₃)₄Toluene, 110 °C82[Fictionalized Data]

Note: The data in this table is a representative compilation based on typical yields found in the literature and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

  • Stille Coupling: This reaction often provides excellent yields for the coupling of halo-isoxazoles with organostannanes. A key advantage is its tolerance to a wide range of functional groups. However, the toxicity of organotin reagents and byproducts is a significant drawback.

  • Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is another powerful alternative that can provide high yields. Organozinc reagents are generally more reactive than organoboranes, which can be advantageous for less reactive halo-isoxazoles. However, these reagents are often moisture-sensitive.

  • Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice, typically affording high yields under mild conditions.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Halo-isoxazole:

To a solution of the halo-isoxazole (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a degassed solvent mixture (e.g., Toluene/EtOH/H₂O 4:1:1, 5 mL) is added a base (e.g., Na₂CO₃, 2.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is then heated under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for a designated time, monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Experimental Protocol for Stille Coupling of a Halo-isoxazole:

A mixture of the halo-isoxazole (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in a degassed solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere at the specified temperature. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Logical Relationships and Experimental Workflows

The decision-making process for selecting an appropriate cross-coupling strategy for a given isoxazole substrate can be visualized as a logical workflow.

logical_workflow start Start: Synthesize functionalized isoxazole substrate Identify Halo-isoxazole (I, Br, Cl) and steric/electronic properties start->substrate suzuki_check Attempt Suzuki Coupling (standard conditions) substrate->suzuki_check suzuki_success High Yield? (>70%) suzuki_check->suzuki_success suzuki_ok Product Obtained suzuki_success->suzuki_ok Yes optimize_suzuki Optimize Suzuki: - Catalyst/Ligand Screen - Base/Solvent Screen - Temperature Adjustment suzuki_success->optimize_suzuki No end End: Desired Functionalized Isoxazole suzuki_ok->end optimize_suzuki->suzuki_check alternative_coupling Consider Alternative Cross-Coupling optimize_suzuki->alternative_coupling Optimization Fails stille Stille Coupling (for functional group tolerance) alternative_coupling->stille High F.G. Tolerance Needed negishi Negishi Coupling (for less reactive halides) alternative_coupling->negishi Low Reactivity of Halide sonogashira Sonogashira Coupling (for alkynylation) alternative_coupling->sonogashira Alkyne Installation stille->end negishi->end sonogashira->end suzuki_cycle cluster_limitations Potential Limitations with Isoxazoles pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition R¹-Pd(II)L₂-X pd0->oxidative_addition R¹-X (Halo-isoxazole) limitation2 Catalyst Inhibition by Isoxazole Nitrogen transmetalation Transmetalation R¹-Pd(II)L₂-R² oxidative_addition->transmetalation R²-B(OR)₂ (Boronic Acid) + Base limitation1 Slow Oxidative Addition (e.g., with Chloro-isoxazoles) reductive_elimination Reductive Elimination R¹-R² transmetalation->reductive_elimination limitation3 Side Reactions: - Protodeboronation - Homocoupling reductive_elimination->pd0 Product Formed

Stille vs. Suzuki Coupling: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki couplings stand as two of the most powerful and widely utilized methods for the formation of carbon-carbon bonds. Both reactions have played a pivotal role in the synthesis of complex organic molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. This guide provides an objective comparison of the Stille and Suzuki couplings, focusing on the critical aspects of reagent cost and toxicity, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their synthetic endeavors.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (R-SnR'₃)Organoboron (R-B(OR')₂)
Key Advantages Mild reaction conditions, excellent functional group tolerance, insensitivity of organostannanes to air and moisture.Low toxicity of boron reagents, readily available and diverse boronic acids, environmentally benign byproducts.[1][2]
Key Disadvantages High toxicity of organotin compounds, difficulty in removing tin byproducts.[1]Requirement of a base, potential for protodeboronation, sensitivity of some boronic acids to reaction conditions.
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)

Cost Comparison of Reagents and Catalysts

The economic feasibility of a synthetic route is a crucial consideration, particularly in process development and large-scale synthesis. The following table provides a comparative overview of the approximate costs of representative reagents and catalysts for Stille and Suzuki couplings. Prices are based on currently available data from various suppliers and are subject to change.

Reagent/CatalystCoupling ReactionSupplier Example(s)Approximate Cost (USD)
Tributyl(vinyl)tinStilleSigma-Aldrich€205 / 5 g
Phenylboronic acidSuzukiSigma-Aldrich[3]$151 / 50 g
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)BothSigma-Aldrich, Heraeus[4]$550 / 25 g, €1,412 / 40 g
Palladium(II) Acetate (Pd(OAc)₂)SuzukiSigma-Aldrich, IndiaMART[5]$109 / 1 g, ₹2,850 / g

Note: The prices listed are for research-grade quantities and can vary significantly based on purity, quantity, and supplier. For bulk quantities, prices are typically lower.

Toxicity Profile: A Critical Differentiator

The toxicity of the reagents is a paramount concern in modern chemistry, with a strong emphasis on developing greener and safer synthetic methodologies. This is where the Suzuki coupling presents a significant advantage over the Stille reaction.

Organotin Compounds (Stille Coupling): Organotin reagents, particularly tributyltin derivatives, are well-documented to be highly toxic. They can be harmful upon ingestion, inhalation, and skin contact, with potential for long-term adverse effects on the immune and central nervous systems.[6][7] The removal of toxic tin byproducts from the final product can also be challenging, often requiring multiple purification steps.

Organoboron Compounds (Suzuki Coupling): In stark contrast, boronic acids and their derivatives are generally considered to have low toxicity.[1] While standard laboratory precautions should always be observed, they are significantly less hazardous than their organotin counterparts. The boron-containing byproducts are typically inorganic salts that are readily removed by aqueous workup.

The following table summarizes the acute toxicity data for representative reagents:

CompoundCoupling ReactionLD₅₀ (Oral, Rat)
Tributyltin compoundsStille94 - 234 mg/kg[8]
Phenylboronic acidSuzuki740 mg/kg[9][10]

Catalytic Cycles

The mechanisms of the Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step, where the organic group is transferred from the tin or boron atom to the palladium center.

Stille_Suzuki_Catalytic_Cycles cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Pd0_S Pd(0)L₂ OxAdd_S R¹-Pd(II)(X)L₂ Pd0_S->OxAdd_S Oxidative Addition R1X_S R¹-X R1X_S->OxAdd_S Trans_S R¹-Pd(II)(R²)L₂ OxAdd_S->Trans_S Transmetalation R2Sn_S R²-SnR₃ R2Sn_S->Trans_S Trans_S->Pd0_S Reductive Elimination RedElim_S R¹-R² Trans_S->RedElim_S XSn_S X-SnR₃ Pd0_Su Pd(0)L₂ OxAdd_Su R¹-Pd(II)(X)L₂ Pd0_Su->OxAdd_Su Oxidative Addition R1X_Su R¹-X R1X_Su->OxAdd_Su Trans_Su R¹-Pd(II)(R²)L₂ OxAdd_Su->Trans_Su Transmetalation R2B_Su R²-B(OR)₂ Borate_Su [R²-B(OR)₂(OH)]⁻ R2B_Su->Borate_Su Base_Su Base Base_Su->Borate_Su Borate_Su->Trans_Su Trans_Su->Pd0_Su Reductive Elimination RedElim_Su R¹-R² Trans_Su->RedElim_Su XBO_Su X-B(OR)₂

Caption: Catalytic cycles of the Stille and Suzuki couplings.

Experimental Workflow

The practical execution of Stille and Suzuki couplings involves distinct considerations in the experimental setup and workup procedures.

Experimental_Workflows cluster_stille_workflow Stille Coupling Workflow cluster_suzuki_workflow Suzuki Coupling Workflow Start_S Combine Aryl Halide, Organostannane, & Catalyst Solvent_S Add Anhydrous, Degassed Solvent Start_S->Solvent_S Reaction_S Heat under Inert Atmosphere Solvent_S->Reaction_S Workup_S Quench Reaction Reaction_S->Workup_S Extraction_S Aqueous/Organic Extraction Workup_S->Extraction_S Purification_S Column Chromatography (potential for tin residue) Extraction_S->Purification_S Product_S Final Product Purification_S->Product_S Start_Su Combine Aryl Halide, Boronic Acid, Base, & Catalyst Solvent_Su Add Solvent Mixture (e.g., Toluene/Water) Start_Su->Solvent_Su Reaction_Su Heat under Inert Atmosphere Solvent_Su->Reaction_Su Workup_Su Quench Reaction Reaction_Su->Workup_Su Extraction_Su Aqueous/Organic Extraction (boron byproducts in aqueous layer) Workup_Su->Extraction_Su Purification_Su Column Chromatography Extraction_Su->Purification_Su Product_Su Final Product Purification_Su->Product_Su

Caption: Generalized experimental workflows for Stille and Suzuki couplings.

Experimental Protocols

The following are generalized experimental procedures for Stille and Suzuki couplings. These protocols serve as a starting point and may require optimization for specific substrates and reaction scales.

General Procedure for Stille Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a flame-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide and the palladium catalyst.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, XPhos, if required)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent mixture (e.g., toluene/water, dioxane/water)

Procedure:

  • To a flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, base, and palladium catalyst (and ligand, if used).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both the Stille and Suzuki couplings are exceptionally powerful methods for the construction of C-C bonds. The choice between them is often dictated by a trade-off between the operational simplicity and functional group tolerance of the Stille coupling and the significantly lower toxicity and environmental impact of the Suzuki coupling. For many applications, particularly in the pharmaceutical industry, the favorable toxicity profile of organoboron reagents makes the Suzuki coupling the preferred method. However, the Stille coupling remains a valuable tool in the synthetic chemist's arsenal, especially for substrates that are sensitive to the basic conditions of the Suzuki reaction or when the required organostannane is readily accessible. Ultimately, a careful consideration of the specific synthetic challenge, including cost, toxicity, and reaction compatibility, will guide the rational selection of the optimal cross-coupling strategy.

References

Illuminating the Isoxazole Core: A Comparative Guide to the Spectroscopic Confirmation of 3-Methyl-5-(tributylstannyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 3-Methyl-5-(tributylstannyl)isoxazole and its derivatives. Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from structurally related isoxazole analogs to predict and interpret its spectroscopic characteristics.

Organotin compounds, such as this compound, are valuable intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. The isoxazole moiety itself is a key pharmacophore in numerous clinically approved drugs. Accurate and comprehensive structural elucidation using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is a critical step in the synthesis and application of these molecules.

Comparative Spectroscopic Data

To facilitate the structural confirmation of this compound, this section presents a comparison with the well-characterized spectroscopic data of Isoxazole and 3,5-Dimethylisoxazole. The data for the parent compound and its dimethyl derivative provide a foundational understanding of the isoxazole ring's spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Data Comparison

CompoundH-4H-3/CH₃-3H-5/CH₃-5Tributylstannyl GroupSolvent
This compound (Predicted) ~6.0-6.2 ppm (s)~2.3 ppm (s)-~0.9-1.6 ppm (m)CDCl₃
Isoxazole[1]6.39 ppm (d)8.31 ppm (d)8.49 ppm (d)-CDCl₃
3,5-Dimethylisoxazole[2]5.86 ppm (s)2.26 ppm (s)2.40 ppm (s)-CDCl₃

¹³C NMR Data Comparison

CompoundC-4C-3C-5CH₃-3CH₃-5Tributylstannyl GroupSolvent
This compound (Predicted) ~105-110 ppm~160-165 ppm~170-175 ppm~11-13 ppm-~10-30 ppmCDCl₃
Isoxazole[1]103.6 ppm149.1 ppm157.8 ppm---CDCl₃
3,5-DimethylisoxazoleNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableCDCl₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Key IR Absorption Bands (cm⁻¹)

CompoundC=N StretchC=C StretchN-O StretchC-H (Aromatic/Heteroaromatic)C-H (Aliphatic)Sn-C Stretch
This compound (Predicted) ~1600-1650~1500-1580~1350-1450~3100-3150~2850-2960~500-600
Isoxazole[3]1620157014203130--
3,5-Dimethylisoxazole~1610~1580~1430-~2920-2980-
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation (Predicted for Target)
This compound C₁₆H₃₁NOSn[4]372.13[4]Loss of butyl groups, cleavage of the Sn-C bond, fragmentation of the isoxazole ring.
Isoxazole[5]C₃H₃NO69.06m/z 69 [M]⁺, 41, 39
3,5-DimethylisoxazoleC₅H₇NO97.12m/z 97 [M]⁺, 82, 54, 43

Experimental Protocols

General Synthesis of this compound

A common method for synthesizing 5-stannylisoxazoles involves the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne, followed by stannylation, or the direct use of a stannylalkyne. A plausible route for the target compound is the reaction of acetaldoxime with a chlorinating agent to generate the corresponding hydroximoyl chloride, which is then treated with a base in the presence of tributyl(ethynyl)stannane.

Materials:

  • Acetaldoxime

  • N-Chlorosuccinimide (NCS)

  • Tributyl(ethynyl)stannane

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • A solution of acetaldoxime in DCM is treated with NCS at 0 °C to form the corresponding hydroximoyl chloride.

  • After completion of the reaction (monitored by TLC), a solution of tributyl(ethynyl)stannane and triethylamine in DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction mixture is then quenched with water and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Materials (Acetaldoxime, NCS, Tributyl(ethynyl)stannane) reaction [3+2] Cycloaddition Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and analytical workflow for this compound.

This guide provides a framework for the spectroscopic characterization of this compound by leveraging data from analogous compounds. The provided tables and synthetic protocol offer a valuable resource for researchers working with this and related isoxazole derivatives, aiding in the efficient and accurate confirmation of their chemical structures.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-5-(tributylstannyl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-5-(tributylstannyl)isoxazole, a compound requiring specialized handling due to its organotin component. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

The following guidelines are based on established protocols for the disposal of hazardous organotin compounds. All waste must be managed in accordance with local, state, and federal regulations.

Key Hazard and Disposal Information

ParameterInformationSource
Chemical Name This compoundN/A
Chemical Class Organotin compound[1]
Primary Hazard High Toxicity[2]
Target Organs Central nervous system, immune system, renal system, liver, bile duct, skin[2]
Environmental Hazard Toxic to aquatic life with long-lasting effectsN/A
Disposal Method Hazardous waste disposal facility[3]
Container Type Sealed, compatible metal or plastic containers[4]
Labeling "Hazardous Waste," "Organotin Wastes," and chemical description[4]

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and compatible container. Do not mix with other waste streams.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

3. Spill Cleanup: In the event of a spill, follow these steps:

  • Evacuate and restrict access to the affected area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste.

  • Ensure adequate ventilation during cleanup.

4. Container Management:

  • All waste containers must be kept tightly sealed when not in use.[4]

  • Label all containers with "Hazardous Waste," "Organotin Wastes," and the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in regular trash.[3]

  • Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies.

Disposal Workflow

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Container Management cluster_3 Final Disposal PPE Don Appropriate PPE Segregate Prepare Labeled Waste Containers PPE->Segregate Collect_Solid Collect Solid Waste Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste Segregate->Collect_Liquid Seal Seal Containers Collect_Solid->Seal Collect_Liquid->Seal Store Store in Designated Area Seal->Store Contact_EHS Contact EHS/Waste Contractor Store->Contact_EHS Documentation Complete Waste Manifest Contact_EHS->Documentation Pickup Scheduled Waste Pickup Documentation->Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-5-(tributylstannyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling 3-Methyl-5-(tributylstannyl)isoxazole. As a member of the organotin family, this compound is considered highly toxic and requires strict adherence to safety protocols to minimize exposure risks.

Hazard Summary

Organotin compounds, including this compound, pose significant health risks. Acute or chronic exposure can lead to severe health effects.

Hazard ClassificationDescription
Acute Toxicity Organotin compounds can be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation.[1]
Eye Damage/Irritation Can cause serious eye irritation or damage.[1]
Central Nervous System Effects Exposure may impact the central nervous system.[1]
Immune System Effects Potential for adverse effects on the immune system.[1]
Aquatic Toxicity Tributyltin compounds are known to be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecifications
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended. Always use a double layer of gloves.
Eye Protection Safety goggles or face shieldMust provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a splash hazard.[2]
Body Protection Laboratory coatA flame-retardant or cotton lab coat that is fully buttoned is required.[1]
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]

Experimental Protocol: Handling and Use

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all glassware and equipment. All glassware must be thoroughly dried before use.[1]

  • Have a designated waste container for organotin waste readily accessible within the fume hood.[1]

2. Handling the Compound:

  • Work exclusively within the fume hood with the sash at the lowest practical height.[1]

  • When transferring the compound, use techniques that minimize the creation of aerosols or dust.

  • If transferring from a Sure/Seal™ bottle, use a clean, dry needle and syringe under an inert atmosphere.[1]

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

  • Wash all contaminated glassware with a suitable solvent (e.g., hexanes or toluene), collecting the rinsate in the designated organotin waste container.[1]

  • Remove PPE carefully, avoiding contamination of skin or clothing. Dispose of disposable gloves and any other contaminated disposable items in the designated solid waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: All solvents used for rinsing glassware and any solutions containing the compound must be collected in a clearly labeled, sealed container for organotin waste.

  • Solid Waste: Contaminated disposables such as gloves, paper towels, and pipette tips must be collected in a separate, clearly labeled, sealed container for solid organotin waste.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour any organotin waste down the drain.

Workflow for Handling this compound

G Figure 1. Standard Operating Procedure Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Equipment B->C D Prepare Waste Containers C->D E Transfer Compound D->E F Conduct Experiment E->F G Decontaminate Surfaces F->G H Rinse Glassware into Waste G->H I Segregate Solid Waste H->I J Doff PPE I->J K Wash Hands J->K

Caption: Standard Operating Procedure Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.